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Cyclic cmp

Cat. No.: B1201724
CAS No.: 3616-08-8
M. Wt: 305.18 g/mol
InChI Key: WCPTXJJVVDAEMW-XVFCMESISA-N
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Description

Historical Trajectories and Foundational Concepts in Cyclic Compound Investigation

The study of cyclic compounds has a rich history that has profoundly shaped the field of organic chemistry. ebsco.com In the mid-19th century, chemists began to understand that many carbon compounds contained rings. ebsco.com A pivotal moment came in 1865 when August Kekulé proposed the ring structure for benzene (B151609), which successfully explained many of its unique chemical properties. ebsco.com This discovery was foundational for the concept of aromaticity.

Early work also focused on alicyclic compounds, with the stability of five- and six-membered rings being a notable observation. ebsco.com This led to the development of theories to explain ring strain, such as Baeyer's strain theory, which, although later refined, provided an early framework for understanding the relative stabilities of different ring sizes. The development of conformational analysis, particularly for cyclohexane, further deepened the understanding of the three-dimensional shapes of cyclic molecules and their influence on reactivity. wikipedia.org The synthesis of cyclic compounds has also been a major area of research, with the development of various cyclization reactions being crucial for creating these structures in the laboratory. fiveable.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N3O7P B1201724 Cyclic cmp CAS No. 3616-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPTXJJVVDAEMW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54925-33-6 (mono-hydrochloride salt)
Record name Cyclic CMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10957571
Record name 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
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Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3616-08-8
Record name Cyclic CMP
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic CMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for Cyclic Compound Synthesis and Derivatization

Fundamental Cyclization Strategies

The formation of cyclic structures from acyclic precursors is governed by the principles of thermodynamics and kinetics. Fundamental strategies for cyclization often involve the intramolecular reaction of two functional groups within the same molecule or the intermolecular combination of two or more molecules to form a ring.

Ring-Closing Reactions and Intramolecular Processes

Intramolecular reactions are a powerful tool for forming cyclic compounds, as the proximity of the reacting functional groups within a single molecule can significantly favor the cyclization process. These reactions, often referred to as ring-closing reactions, encompass a variety of mechanistic pathways.

One common approach is intramolecular nucleophilic substitution, where a nucleophile and an electrophile within the same molecule react to form a cyclic product. youtube.com The facility of these reactions is influenced by several factors, including the length of the chain connecting the reactive groups, which impacts the entropy and enthalpy of the transition state. youtube.com Baldwin's rules provide a set of guidelines for predicting the feasibility of ring closures based on the geometry of the transition state. libretexts.org These rules classify ring closures as "exo" or "endo" and "tet," "trig," or "dig" based on the trajectory of the nucleophilic attack and the hybridization of the electrophilic carbon. libretexts.org

The formation of lactones, cyclic esters, from hydroxy acids is a classic example of an intramolecular cyclization. The reaction involves the nucleophilic attack of the hydroxyl group on the carboxylic acid, leading to ring closure and the elimination of water. youtube.com The size of the resulting ring is determined by the distance between the hydroxyl and carboxylic acid groups. youtube.com

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step, often with high stereocontrol. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a reliable method for forming six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile, typically an alkene or alkyne. wikipedia.org The reaction is concerted, meaning that the new carbon-carbon bonds are formed simultaneously. wikipedia.org The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction. wikipedia.org A variation of this reaction, the hetero-Diels-Alder reaction, involves the use of dienes or dienophiles containing heteroatoms, leading to the formation of heterocyclic compounds. wikipedia.org

1,3-Dipolar cycloadditions are another important class of cycloaddition reactions that lead to the formation of five-membered heterocyclic rings. wikipedia.org This reaction occurs between a 1,3-dipole and a dipolarophile. wikipedia.org The 1,3-dipole is a molecule with a three-atom π-system containing four electrons, while the dipolarophile is typically an alkene or alkyne. wikipedia.orgorganicchemistrydata.org Like the Diels-Alder reaction, 1,3-dipolar cycloadditions are generally concerted and stereospecific. wikipedia.org The Huisgen cycloaddition, a reaction between an azide and an alkyne to form a triazole, is a well-known example of a 1,3-dipolar cycloaddition. wikipedia.org

Cycloaddition Reaction Reactants Product Ring Size Key Features
Diels-AlderConjugated diene, Dienophile6-memberedConcerted, stereospecific, forms cyclohexene derivatives. wikipedia.org
1,3-Dipolar Cycloaddition1,3-dipole, Dipolarophile5-memberedConcerted, stereospecific, forms a wide variety of heterocycles. wikipedia.org

Olefin and Alkyne Metathesis for Ring Formation

Olefin and alkyne metathesis have emerged as powerful and versatile tools for the formation of carbon-carbon double and triple bonds, respectively, with significant applications in the synthesis of cyclic compounds. libretexts.orgwikipedia.org

Ring-closing metathesis (RCM) is an intramolecular reaction that utilizes a metal carbene catalyst, such as a Grubbs or Schrock catalyst, to form a cyclic alkene from a diene. wikipedia.org This reaction is particularly valuable for the synthesis of medium to large rings, which can be challenging to form using other methods. libretexts.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. libretexts.org RCM has been widely applied in the synthesis of natural products and other complex molecules. wikipedia.org

Similarly, ring-closing alkyne metathesis (RCAM) is used to synthesize cyclic alkynes from diynes. wikipedia.org This reaction typically employs molybdenum or tungsten alkylidyne catalysts. wikipedia.org The resulting cyclic alkynes can be further functionalized, for example, by stereoselective reduction to the corresponding cis-alkene. wikipedia.org Orthogonal RCM and RCAM strategies have been developed to allow for the selective formation of bicyclic peptides. researchgate.net

Radical Cyclizations

Radical cyclizations provide a powerful method for the formation of cyclic compounds, particularly five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and typically involve three main steps: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org

Radicals can be generated from a variety of functional groups, and the cyclization step involves the intramolecular addition of the radical to a multiple bond, such as an alkene or alkyne. pharmacy180.com The regioselectivity of the cyclization is often governed by Baldwin's rules for radical cyclizations. While 5-exo-trig cyclizations are generally favored, strategies have been developed to promote the kinetically disfavored 5-endo-trig cyclizations. rsc.org

One of the advantages of radical cyclizations is their tolerance of a wide range of functional groups. wikipedia.org These reactions have been successfully employed in the synthesis of complex natural products and heterocyclic systems. For example, Fe-catalyzed radical cyclization of chloromethyl-1,6-dienes has been used to synthesize nitrogen heterocycles. nih.gov

Advanced Synthetic Approaches to Complex Cyclic Systems

The synthesis of complex cyclic systems, particularly those containing multiple stereocenters and heteroatoms, often requires more sophisticated synthetic strategies. These advanced approaches build upon fundamental cyclization reactions and incorporate modern synthetic methodologies.

Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain at least one heteroatom within a ring, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. jmchemsci.comnih.gov Consequently, the development of efficient methods for their synthesis is a major focus of contemporary organic chemistry. jmchemsci.com

Modern strategies for heterocyclic synthesis often employ novel methods of bond formation, such as C-H activation, photoredox catalysis, and multicomponent reactions. jmchemsci.comrsc.org These methods offer advantages in terms of atom economy and the ability to rapidly build molecular complexity. jmchemsci.com For instance, sp3-rich heterocyclic fragments, which are of interest in drug discovery, have been synthesized using divergent strategies that allow for the rapid generation of diverse scaffolds from common starting materials. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are particularly well-suited for the synthesis of heterocyclic libraries. rsc.org For example, tetronic acid has been used as a versatile building block in MCRs to synthesize a variety of heterocyclic frameworks. rsc.org

The synthesis of specific classes of heterocycles, such as pyrroles, quinolines, and imidazoles, has been advanced through the development of tailored synthetic protocols. nih.gov These methods often utilize readily available starting materials and proceed with high regio- and stereoselectivity. rsc.org

Synthetic Strategy Description Application Example
C-H ActivationDirect functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. jmchemsci.comSynthesis of functionalized heterocycles. jmchemsci.com
Photoredox CatalysisUse of light to initiate redox reactions, enabling transformations that are difficult to achieve with traditional methods. jmchemsci.comrsc.orgSynthesis of N-heterocyclic frameworks. rsc.org
Multicomponent Reactions (MCRs)Three or more reactants combine in a single step to form a complex product. rsc.orgSynthesis of diverse heterocyclic libraries using precursors like tetronic acid. rsc.org

Construction of Macrocyclic Scaffolds

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), present unique synthetic challenges due to unfavorable entropic and enthalpic factors. apeiron-synthesis.com However, their structural complexity and biological relevance have driven the development of sophisticated cyclization strategies.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for the synthesis of macrocycles. apeiron-synthesis.com This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a linear diene to form a cyclic olefin and a small volatile byproduct, such as ethylene. drughunter.comapeiron-synthesis.com The efficiency of RCM is notable for its tolerance of various functional groups and its applicability under mild reaction conditions. apeiron-synthesis.com It has been successfully employed in the synthesis of a wide array of macrocyclic compounds, including natural products, pharmaceutical scaffolds, and fragrance compounds like macrocyclic musks. drughunter.comapeiron-synthesis.com

Key advantages of RCM in macrocyclization include:

High functional group tolerance: Allows for the presence of esters, amides, ethers, and other common functional groups. apeiron-synthesis.com

Mild reaction conditions: Typically performed at or near room temperature. apeiron-synthesis.com

High atom economy: Produces minimal waste products. apeiron-synthesis.com

CatalystSubstrate TypeRing Size (atoms)Yield (%)Reference
Grubbs' 1st GenDiene14>80 apeiron-synthesis.com
Grubbs' 2nd GenDiene12-30>90 drughunter.com
Zhan 1BDiene1882 drughunter.com

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," provides an efficient pathway to triazole-containing macrocycles. nih.govsemanticscholar.org This reaction is characterized by its high yield, stereospecificity, and tolerance to a wide range of solvents, including water. nih.govresearchgate.net The resulting 1,2,3-triazole moiety is not merely a linker but can actively participate in molecular recognition and binding. nih.gov This strategy has been utilized to create macrocycles for applications in chemical sensing and molecular recognition. nih.gov

Macrolactonization and Macrolactamization: These classical methods involve the intramolecular esterification or amidation of a linear precursor, respectively. While effective, they often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Recent advancements have focused on the use of microwave-assisted and solid-supported syntheses to improve efficiency and yields. mdpi.comnih.gov

Spirocyclic Compound Synthesis

Spirocyclic compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional architecture that is of great interest in medicinal chemistry. nih.govnih.gov The synthesis of these complex structures often requires specialized strategies to construct the central spirocyclic quaternary carbon center. digitellinc.com

Intramolecular Cyclization and Rearrangement Reactions: A variety of intramolecular reactions are employed to construct spirocycles. These include aldol (B89426) condensations, Diels-Alder cycloadditions, and rearrangement reactions. digitellinc.com For instance, an intramolecular interrupted homo Nazarov cascade cyclization of aryl-tethered alkenyl cyclopropyl ketones has been shown to produce polycyclic spirocarbocycles. digitellinc.com Pinacol-type rearrangements of dihydropyranylcarbinols can also lead to the diastereoselective formation of spirocyclic ketones. acs.org A conceptually new approach involves the intramolecular trapping of spiro radicals, which can lead to the formation of highly complex and valuable spirocyclic compounds. rsc.orgresearchgate.net

Tandem and Cascade Reactions: Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to spirocycles. A notable example is the Rh(II)-catalyzed O-H insertion/base-promoted cyclization of diazoarylidene succinimides, which provides access to novel spiro heterocyclic scaffolds. nih.gov Another innovative cascade reaction involves the thermal elimination of a chlorosulfate moiety, followed by a ring-expansion and a cationic cyclization to yield spirocarbocyclic compounds. acs.org

Photoredox Catalysis: Visible light-mediated photoredox catalysis has recently been applied to the synthesis of spiro-cyclohexadiene oxindoles through a carbamoyl radical-initiated intramolecular dearomative spirocyclization. acs.org

MethodKey Intermediate/Reaction TypeSpirocycle TypeReference
Homo Nazarov CascadeAlkenyl cyclopropyl ketonePolycyclic spirocarbocycle digitellinc.com
Pinacol RearrangementDihydropyranylcarbinolSpirocyclic ketone acs.org
Radical CyclizationSpiro radicalComplex spirocycle rsc.orgresearchgate.net
Tandem O-H Insertion/CyclizationRhodium carbeneSpiroheterocycle nih.gov
Cascade Ring-Expansion/CyclizationCationic intermediateSpirocarbocycle acs.org
Photoredox CatalysisCarbamoyl radicalSpiro-cyclohexadiene oxindole acs.org

Directed Synthesis of Cyclic Polymers

Cyclic polymers, which lack chain ends, exhibit unique physical and chemical properties compared to their linear counterparts, such as reduced hydrodynamic volumes and enhanced thermal stability. rsc.orgspringernature.com Their synthesis requires precise control to ensure the formation of the desired cyclic architecture.

Ring-Expansion Polymerization (REP): In REP, a cyclic initiator or a growing cyclic chain continuously inserts monomers, leading to an increase in the ring size. rsc.org This method avoids the need for high-dilution conditions and the generation of linear precursors, making it suitable for producing high-molecular-weight cyclic polymers. rsc.orgillinois.edu Ring-expansion metathesis polymerization (REMP), a subset of REP, utilizes specific ruthenium catalysts to polymerize cyclic olefins. illinois.edu Other ring-expansion methods include those initiated by cyclic dithiocarbamates and thiourethanes for the synthesis of cyclic polysulfides. illinois.edu

Ring-Closure Strategy: This traditional approach involves the cyclization of a linear polymer precursor. To minimize the formation of linear and oligomeric impurities, this method typically requires highly dilute conditions, which can limit its scalability. illinois.edu Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common "click" reaction used for the end-to-end cyclization of linear polymers. rsc.org

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Ring-Expansion Polymerization (REP)Monomer insertion into a cyclic initiator/chainHigh yields, no need for high dilution, suitable for high MW polymersLimited monomer scope, challenges in controlling MW and distribution
Ring-ClosureCyclization of a linear precursorCompatible with various polymerization techniquesRequires high dilution, more suitable for lower MW polymers

Cascade and Multicomponent Reactions in Cyclic Compound Synthesis

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govresearchgate.net These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

Domino Reactions in Heterocycle Synthesis: Domino reactions are particularly powerful for the synthesis of complex heterocyclic systems. researchgate.net For example, the domino Knoevenagel-hetero-Diels-Alder reaction can be used to construct dihydropyrans, which are precursors to various nitrogen-containing heterocycles. researchgate.net Palladium-catalyzed domino processes involving C-C and C-N coupling reactions are effective for the synthesis of fused aromatic N-heterocycles. chim.it

Multicomponent Reactions (MCRs) for Macrocycles: MCRs, where three or more reactants combine in a one-pot reaction, are well-suited for the rapid generation of molecular diversity. The Ugi four-component reaction (U-4CR), for instance, has been successfully applied to the synthesis of macrocycles, offering a convergent and efficient alternative to traditional multi-step approaches. nih.gov

Functionalization and Derivatization of Pre-formed Cyclic Structures

The modification of existing cyclic scaffolds is a crucial strategy for fine-tuning their properties and exploring structure-activity relationships. Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is particularly valuable in drug discovery.

One common approach is the post-modification of a preformed macrocycle. For example, a macrocycle synthesized via a condensation reaction can be further modified by methylation to alter its properties. nih.gov Similarly, macrocycles created using click chemistry can be designed to incorporate functional handles that allow for subsequent derivatization. nih.gov

Sustainable and Green Chemical Approaches in Cyclic Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for cyclic compounds, aiming to reduce environmental impact and improve safety.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Biocatalytic radical cyclizations, for instance, are essential in the biosynthesis of many natural products. nih.govresearchgate.net Enzymes such as cytochrome P450 monooxygenases, nonheme iron- and α-ketoglutarate-dependent dioxygenases, and radical S-adenosylmethionine (SAM) enzymes can catalyze complex cyclization reactions under mild conditions. nih.govresearchgate.net Repurposed flavin-dependent "ene"-reductases have also been used for non-natural radical cyclizations. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. chemrxiv.org Flow chemistry has been successfully applied to macrocyclization reactions, in some cases enabling reactions that are not feasible under batch conditions. nih.govacs.org For example, a continuous flow macrocyclization protocol using a phase separation technique has been developed to prepare macrocyclic lipids in high yields without the need for high-dilution conditions. rsc.org This method significantly reduces the use of large volumes of organic solvents. rsc.org Furthermore, flow chemistry has been utilized for the synthesis of macrocycles with musklike properties under extreme temperature conditions. acs.org

Green ApproachKey PrincipleExample Application
BiocatalysisUse of enzymes as catalystsRadical cyclizations for natural product synthesis nih.govresearchgate.net
Flow ChemistryContinuous processing in a reactorHigh-concentration macrocyclization of lipids rsc.org

Elucidation of Cyclic Compound Structure and Conformational Dynamics

Theoretical and Experimental Analysis of Ring Strain and Stability

The concept of ring strain is central to understanding the stability of cyclic compounds. In 1885, Adolf von Baeyer proposed his strain theory, which posited that the stability of carbocyclic compounds is dependent on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. britannica.comlibretexts.orglibretexts.org Baeyer theorized that cycloalkanes are planar and that any deviation from this ideal angle would induce "angle strain," thereby decreasing the stability of the molecule. britannica.comscienceinfo.comchemistnotes.com This theory initially suggested that cyclopentane, with an internal angle of 108° in a planar pentagon, would be the most stable cycloalkane, while larger rings would become progressively more strained. britannica.compressbooks.pub

However, experimental evidence, particularly from heats of combustion, revealed a more complex picture. The heat of combustion, the energy released when a compound is completely burned, serves as a measure of its internal energy and, consequently, its stability. libretexts.orglibretexts.org By comparing the heat of combustion per methylene (-CH2-) group, a direct assessment of the relative stability of different cycloalkanes can be made. libretexts.org These experimental findings demonstrated that cyclohexane is, in fact, more stable than cyclopentane and is considered to be virtually strain-free. scienceinfo.comchemistnotes.com This discrepancy highlighted a limitation in Baeyer's assumption of planarity for all cycloalkanes. scienceinfo.comchemistnotes.com

It is now understood that rings larger than cyclopropane (B1198618) are not planar. britannica.com They adopt puckered, three-dimensional conformations that allow them to relieve angle strain by achieving bond angles closer to the ideal 109.5°. britannica.comwikipedia.org The total ring strain in a cycloalkane is a combination of three main factors:

Angle Strain: The strain resulting from the deviation of bond angles from the ideal tetrahedral angle. libretexts.orglibretexts.orglibretexts.org This is most significant in small rings like cyclopropane (60° bond angles). pressbooks.publibretexts.org

Torsional Strain (or Eclipsing Strain): The strain caused by the eclipsing of bonds on adjacent atoms. libretexts.org This is a major factor in planar conformations.

Steric Strain (or van der Waals Strain): The repulsive interaction that occurs when non-bonded atoms are forced into close proximity. A specific type of steric strain in cyclic systems is transannular strain , which arises from unfavorable interactions between atoms across the ring, particularly prevalent in medium-sized rings (8-11 members). fiveable.mewikipedia.org

The following table summarizes the heat of combustion and calculated ring strain for several cycloalkanes, illustrating the relative stabilities.

CycloalkaneRing SizeHeat of Combustion per CH₂ (kcal/mol)Total Ring Strain (kcal/mol)
Cyclopropane3166.627.6
Cyclobutane4164.026.4
Cyclopentane5158.76.5
Cyclohexane6157.40
Cycloheptane7158.36.3
Cyclooctane8158.69.6
Cyclononane9158.812.6
Cyclodecane10158.612.0

Data compiled from various sources.

This data clearly shows that cyclohexane has the lowest heat of combustion per CH₂ group, indicating its high stability. The significant ring strain in cyclopropane and cyclobutane is also evident. For medium rings, the increase in ring strain is largely attributed to torsional and transannular strain. wikipedia.orglibretexts.org

Conformational Analysis and Isomerism in Cyclic Systems

To alleviate the strain predicted by a planar structure, most cyclic compounds adopt non-planar, three-dimensional conformations. These different spatial arrangements, known as conformations or conformers, can interconvert through the rotation of single bonds.

Cyclohexane is a classic example of a cyclic compound that exists in several distinct conformations. The most stable of these is the chair conformation . wikipedia.orgslideshare.netbyjus.com In the chair form, all bond angles are approximately 109.5°, and all adjacent hydrogens are staggered, effectively eliminating both angle and torsional strain. libretexts.org This makes the chair conformation the ground state, with an estimated 99.99% of cyclohexane molecules adopting this form at room temperature. wikipedia.orgbyjus.com

Another key conformation is the boat conformation . slideshare.net While it also has bond angles close to the tetrahedral ideal, it is significantly less stable than the chair. byjus.comallen.in This instability arises from two main factors:

Torsional strain from the eclipsing of hydrogen atoms along the sides of the "boat". youtube.com

Steric strain from the close proximity of the "flagpole" hydrogens at the bow and stern of the boat. libretexts.orgyoutube.com

To relieve some of this strain, the boat conformation can twist slightly to form the twist-boat (or skew-boat) conformation. libretexts.org The twist-boat is more stable than the boat because it reduces both the flagpole interactions and the torsional strain. wikipedia.orglibretexts.orgyoutube.com However, it is still less stable than the chair conformation. wikipedia.org

The interconversion between two chair conformations, known as a "ring flip," proceeds through these higher-energy intermediates. The highest energy point in this process is the half-chair conformation, which is a transition state. wikipedia.orgallen.in

The relative energies of the main cyclohexane conformations are summarized in the table below:

ConformationRelative Energy (kcal/mol)Stability
Chair0Most Stable
Twist-Boat5.5Less Stable
Boat6.5Less Stable
Half-Chair10Least Stable (Transition State)

Energy values are approximate and can vary slightly between sources. masterorganicchemistry.com

Five-membered rings, such as cyclopentane, also adopt non-planar conformations to relieve ring strain. The two most common puckered conformations are the envelope (or "half-chair") and the twist (or "twist-envelope") form. In the envelope conformation, four of the carbon atoms are in a plane, with the fifth atom puckered out of the plane. In the twist conformation, three carbon atoms are in a plane, with the other two displaced on opposite sides.

These conformations are very close in energy and rapidly interconvert through a process called pseudorotation . wikipedia.orgnih.gov This is not a true rotation of the molecule but rather a continuous wave-like motion of the out-of-plane puckering that travels around the ring. acs.org This rapid interconversion means that, on average, all positions in a monosubstituted cyclopentane are equivalent. The barrier to planarity for cyclopentane is approximately 5.5 kcal/mol. acs.org

The conformational analysis of medium rings (8-14 atoms) and large rings (>14 atoms) is more complex. princeton.edu In these systems, angle strain is minimal, but torsional strain and, most importantly, transannular strain become the dominant destabilizing factors. wikipedia.orglibretexts.org Transannular strain is the steric repulsion between substituents on non-adjacent carbons that are forced into close proximity in the ring's interior. fiveable.mewikipedia.org

To minimize these unfavorable interactions, medium and large rings adopt specific, often complex, conformations. For example, the lowest energy conformer of cyclooctane is a "boat-chair" conformation. princeton.edu Cyclodecane preferentially adopts a "boat-chair-boat" conformation to minimize transannular interactions. slideshare.net The dynamics of these large ring systems are characterized by a balance of forces as the molecule seeks to find the lowest energy conformation by minimizing these internal strains. acs.orgresearchgate.netillinois.eduarxiv.org

Stereochemical Principles in Cyclic Compounds

The restricted rotation inherent in cyclic structures gives rise to a form of stereoisomerism known as cis-trans isomerism (or geometric isomerism). tutorchase.comwikipedia.org

Unlike in acyclic molecules where single bonds can rotate freely, the carbon-carbon bonds in a ring are constrained. tutorchase.com This restriction means that substituents on the ring can be located on the same side (cis) or on opposite sides (trans) of the ring plane. tutorchase.comwikipedia.orglumenlearning.com

Cis Isomer: The substituents are on the same side of the ring. tutorchase.comlibretexts.org

Trans Isomer: The substituents are on opposite sides of the ring. tutorchase.comlibretexts.org

For example, 1,2-dichlorocyclohexane can exist as two distinct diastereomers: cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. These are different compounds with different physical and chemical properties. tutorchase.comlibretexts.org Interconversion between cis and trans isomers requires the breaking and reforming of chemical bonds and does not occur through conformational changes like a ring flip. libretexts.org

The presence of cis-trans isomerism is possible in any cycloalkane, from cyclopropane upwards, that has at least two non-geminal substituents. In smaller rings (up to seven carbons), the trans isomer is often significantly strained and less stable than the cis isomer. However, in larger rings (eight carbons or more), both cis and trans isomers can be relatively stable. quora.com

Chirality and Stereoisomerism in Cyclic Molecules

Chirality in cyclic molecules, as in acyclic ones, arises from a lack of internal symmetry. A cyclic compound that is non-superimposable on its mirror image is considered chiral. libretexts.orgutdallas.edu This property is fundamental in stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. unacademy.com The most common source of chirality in cyclic molecules is the presence of one or more chiral centers. A chiral center is typically a carbon atom bonded to four different substituents. libretexts.org

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. utdallas.edu In cyclic systems, two main types of stereoisomers are encountered: enantiomers and diastereomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. libretexts.orgutdallas.edu Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.org

The determination of chirality and the number of possible stereoisomers in cyclic compounds can be complex due to their conformational flexibility. For instance, in substituted cyclohexanes, the ring exists predominantly in a non-planar chair conformation. jove.comntu.edu.sg This conformation must be considered when evaluating molecular symmetry. A molecule may appear to have a plane of symmetry in its flattened, 2D representation, but this symmetry may be absent in its more stable 3D conformation. reed.edu

Consider 1,2-dimethylcyclohexane, which has two chiral centers. This leads to the possibility of 2² or four stereoisomers. jove.comntu.edu.sg These can be categorized as cis and trans isomers.

Trans-1,2-dimethylcyclohexane: The two methyl groups are on opposite sides of the ring. The two trans configurations are non-superimposable mirror images of each other and are therefore a pair of enantiomers. They cannot be interconverted through ring-flipping. jove.comntu.edu.sg

Therefore, 1,2-dimethylcyclohexane has a total of three stereoisomers: the pair of trans enantiomers and the single cis meso compound. jove.com Similarly, for 1,3-dimethylcyclohexane, the cis isomer is achiral due to a plane of symmetry, while the trans isomer exists as a pair of enantiomers, resulting in three stereoisomers. jove.comntu.edu.sg The key factors to consider when determining the number of stereoisomers are the presence of chiral centers, the potential for planes of symmetry, and the conformational dynamics of the ring system. jove.com

CompoundNumber of Chiral CentersRelationship of IsomersTotal Stereoisomers
trans-1,2-Dimethylcyclohexane 2Enantiomers (non-interconvertible)2 (one pair)
cis-1,2-Dimethylcyclohexane 2Enantiomeric conformations (rapidly interconverting)1 (meso)
cis-1,3-Dimethylcyclohexane 2Achiral (plane of symmetry)1 (meso)
trans-1,3-Dimethylcyclohexane 2Enantiomers (non-interconvertible)2 (one pair)

Interplay of Electronic and Steric Effects on Cyclic Structure

The three-dimensional structure and conformational stability of cyclic compounds are governed by a delicate balance of electronic and steric effects. wikipedia.orgresearchgate.net These non-bonding interactions dictate the preferred shape of the ring and the orientation of its substituents, ultimately influencing the molecule's reactivity. wikipedia.orgnih.gov

Angle Strain: This occurs when bond angles are forced to deviate from their ideal values, such as the 109.5° for sp³-hybridized carbons. libretexts.org Small rings like cyclopropane and cyclobutane exhibit significant angle strain, making them less stable and more reactive than larger rings. libretexts.orgyoutube.com

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. Planar conformations of rings like cyclopentane and cyclohexane would have high torsional strain. saskoer.calibretexts.org To alleviate this, rings pucker into non-planar shapes. Cyclohexane adopts the chair conformation, which virtually eliminates torsional strain as all adjacent C-H bonds are staggered. libretexts.org

Steric Hindrance (Van der Waals Strain): This is repulsion between non-bonded atoms or groups. In cyclohexane, this is particularly evident in 1,3-diaxial interactions, where axial substituents on carbons 1 and 3 are close enough to cause steric repulsion. libretexts.org To minimize this strain, bulky substituents preferentially occupy the more spacious equatorial positions. libretexts.orglibretexts.org The energy difference between having a substituent in an axial versus an equatorial position is quantified by its "A-value".

Electronic Effects involve the distribution of electron density within the molecule, which can influence molecular geometry and stability. embibe.com These effects include:

Inductive Effects: The polarization of a σ-bond due to the electronegativity difference between atoms can influence adjacent bonds and affect conformational preferences. embibe.com

Hyperconjugation: This stabilizing interaction involves the delocalization of electrons from a filled σ-bond to an adjacent empty or partially filled p-orbital or π-orbital. In cyclic systems, hyperconjugation can influence bond lengths and the stability of certain conformations.

Dipole-Dipole Interactions: In cyclic molecules with polar bonds, the orientation of these dipoles relative to one another can significantly impact conformational stability. Conformations that minimize the repulsion between like charges or maximize favorable interactions are preferred.

SubstituentA-value (kJ/mol)Preferred Position
-CH₃ (Methyl)7Equatorial
-C(CH₃)₃ (tert-Butyl)24Equatorial
-OH (Hydroxyl)2.1 - 4.2Equatorial
-Cl (Chloro)2.5Equatorial
-CN (Cyano)0.8Equatorial

This table displays A-values, which represent the energy difference between the axial and equatorial conformations for a given substituent on a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. libretexts.org

Computational and Theoretical Investigations of Cyclic Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are extensively employed to elucidate the electronic structure and reactivity of cyclic compounds. These methods provide a detailed understanding of bonding, electron distribution, aromaticity, and strain within cyclic systems. For instance, DFT calculations have been utilized to analyze the effects of strain and aromaticity in fullerenes, revealing insights into their stability and bonding characteristics nih.gov. Similarly, the electronic structure and reactivity of cyclic olefins and epoxides have been investigated using quantum-chemical calculations, demonstrating the effect of angular strain on charge and energy characteristics ajol.info. These calculations can also correlate with experimental parameters like ¹H and ¹³C chemical shifts ajol.info.

The concept of aromaticity, a key property for many cyclic compounds, is frequently explored through quantum chemical calculations. Studies on heteronins, such as azonine, oxonine, and thionine, have used hybrid DFT (B3LYP) to systematically estimate aromaticity based on structural, energetic, and magnetic criteria, including Nucleus Independent Chemical Shift (NICS) values prismbiolab.com. Molecular strain, another critical factor influencing reactivity, can be quantified using quantum chemical methods. For example, the molecular strain enthalpy (MSE) of highly strained hydrocarbons containing fused rings has been calculated using DFT, demonstrating how strain relief can drive the formation of stabilized carbon-centered radicals bakerlab.org.

Furthermore, quantum chemical methods are vital for predicting reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which serve as indicators of electron donor or acceptor affinity and nucleophilicity or electrophilicity drugtargetreview.com. These indices help explain the expected electrophilic substitution patterns in cyclic compounds like 3-acetyl-2-methylbenzo[b]thiophene frontiersin.org. The ability to calculate electronic energies and forces allows for the exploration of chemical reactivity in a virtual environment, providing insights into potential energy surfaces and reaction pathways biorxiv.orgdovepress.com.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of cyclic compounds, especially for larger and more flexible systems like cyclic peptides. Unlike quantum mechanical methods, MM/MD simulations use classical force fields to describe interatomic interactions, allowing for the simulation of systems over longer timescales and with a greater number of atoms plos.org.

Cyclic peptides, an important class of pharmaceutical drugs, exhibit complex conformational flexibility. Conventional MD simulations are often insufficient to overcome the high free energy barriers separating different conformations. Therefore, enhanced sampling MD techniques, such as Replica-Exchange Molecular Dynamics (REMD) and Simulated Tempering (ST), are frequently employed to thoroughly explore their conformational space frontiersin.orgmdpi.comacs.org. These methods enable the characterization of metastable conformational states and the transitions between them, providing insights into the high-dimensional free energy landscapes researchgate.net.

Researchers have tested various force fields, including Amber96, Amber14, RSFF2C, Charmm36, RSFF1, and RSFF2, in implicit and explicit solvent models to optimize the exploration of cyclic peptide conformational space frontiersin.orgmdpi.comacs.org. Studies have shown that a combination of different protocols and force fields can lead to more robust predictions of native structures and conformational ensembles frontiersin.orgmdpi.com. For instance, residue-specific force fields like RSFF2 have demonstrated success in accurately predicting the crystal-like conformations of cyclic peptides acs.org. The analysis of conformational variability and the identification of low free energy clusters are crucial for understanding the behavior of these molecules in solution and their interactions with biological targets frontiersin.orgmdpi.com.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational molecular spectroscopy has evolved into a specialized field that provides predictions of spectroscopic properties and features, aiding in the analysis and interpretation of experimental data tandfonline.comacs.org. Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic signatures for cyclic compounds.

For example, these computational approaches can accurately predict vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy acs.orgresearchgate.net. By incorporating electron correlation, DFT enables a precise characterization of molecular properties, making it well-suited for predicting vibrational spectra of organic compounds tandfonline.com. The methodology can also be extended to predict UV-Vis and Nuclear Magnetic Resonance (NMR) spectra researchgate.netrsc.org.

A specific application in cyclic systems involves the prediction of Vibrational Circular Dichroism (VCD) spectra for chiral cyclic oligopeptides. A recommended computational protocol for VCD spectra involves conformational sampling, energy ranking of conformers, and VCD calculations, followed by Boltzmann weighting to generate a spectrum comparable to experimental observations. This approach helps in assigning stereochemistry and discriminating enantiomers of chiral cyclic molecules. Beyond spectral predictions, computational methods can also determine other molecular properties such as dipole moments and polarizability tensors, which are essential physical characteristics captured from the electronic structure calculations acs.orgrsc.org.

Modeling of Reaction Mechanisms and Transition States in Cyclization

Computational modeling plays a pivotal role in elucidating reaction mechanisms and identifying transition states, especially for complex cyclization reactions. These studies provide critical insights into reaction pathways, activation energies, and the factors governing regio- and stereoselectivity. Computational chemistry approaches offer advantages such as being non-toxic, harmless, and relatively low cost compared to experimental methods.

Density Functional Theory (DFT) is a common method employed for geometry optimization and frequency calculations to model reaction mechanisms and determine thermodynamic parameters. Transition state calculations provide essential kinetic information, allowing for the elucidation of cyclization mechanisms, calculation of reaction rationality, and prediction of new synthesis methods. For instance, computational simulations have been used to model the cyclization step in the total synthesis of complex molecular structures, investigating different reaction pathways and their stereochemical outcomes.

Examples include the computational modeling of intramolecular [3+2] cycloaddition reactions and the elucidation of mechanisms for forming pyrroloindoline skeletons, where hydrogen-bonded and non-hydrogen-bonded cyclization pathways are compared. Studies have also explored the transition state pathways for the formation of cyclic alkoxides, identifying boat-like and chair-like transition states and their relative energies. The ability to identify and characterize short-lived transition states, which cannot be isolated experimentally, offers comprehensive insight into reaction profiles and enables the improvement of reaction selectivities.

Computational Design of Novel Cyclic Architectures

The computational design of novel cyclic architectures, particularly cyclic peptides and macrocycles, has become a significant area of research, especially in drug discovery. These computational approaches aim to overcome the challenges associated with the synthesis and screening of large chemical libraries by rationally designing molecules with desired properties.

Cyclic peptides are promising therapeutic agents due to their enhanced target specificity, structural stability, and potential to penetrate intracellular targets. Computational design methods, such as those employing Rosetta software, enable the de novo design of rigidly folded peptide macrocycles nih.gov. Pipelines like CyclicChamp produce stable cyclic peptide designs of varying amino acid lengths, expanding the structural variety for future drug development.

Fragment-based approaches are also utilized, where cyclic peptide binders are constructed from oligopeptide fragments, and computational platforms like CycDockAssem facilitate the systematic generation of head-to-tail cyclic peptides. These methods often integrate molecular dynamics simulations and binding free energy calculations (e.g., MM-PBSA) to assess conformational stability and binding affinity.

The advent of artificial intelligence (AI) and machine learning (ML), including models like AlphaFold, has further accelerated the design of cyclic peptides. AlphaFold, with modifications for cyclic constraints, can predict the structure of cyclic peptides and their complexes with target proteins, enabling de novo cyclic peptide designs tandfonline.com. These computational tools allow for the design of cyclic peptides that target specific protein surfaces or enzyme active sites, as demonstrated by the design of inhibitors for histone deacetylases (HDAC2 and HDAC6) and tumor necrosis factor α (TNFα) frontiersin.orgtandfonline.com. The goal is to design molecules that can bind with high affinity and mimic natural interface epitopes.

Theoretical Studies on Intermolecular Interactions Involving Cyclic Compounds

Theoretical studies on intermolecular interactions are crucial for understanding the behavior of cyclic compounds in various environments, including crystal packing, host-guest chemistry, and biological recognition. These studies often employ quantum chemical calculations and interaction energy analyses to characterize non-covalent interactions.

Density Functional Theory (DFT) is frequently used to analyze intermolecular pair interaction energies in polymorphs of cyclic compounds, such as cyclic trimeric perfluoro-ortho-phenylene mercury. These studies reveal the contributions of various interactions like Hg···C, C···C, F···C, and Hg···F to crystal structure stabilization.

Weak intermolecular interactions, including hydrogen bonding, halogen bonding, and π-stacking, are extensively investigated. For instance, computational analysis of cyclopentene-containing peptide-derived compounds has provided rationalization for pseudo-cyclic motifs formed via intramolecular C–H…O and C–O…π interactions, utilizing methods like Quantum Theory of Atoms-in-Molecules (QTAIM), Hirshfeld surface analysis, and energy frameworks.

Theoretical studies also delve into the nature and strength of halogen bonding, which involves an electropositive region (σ-hole) on a halogen atom interacting with an electron-rich moiety. Similarly, π-stacking interactions involving cyclic aromatic systems are critical in supramolecular assemblies and material design. For example, studies on benzopyrans substituted with polyhaloalkyl groups have shown that electrostatic and dispersive energies are the main contributors to hydrogen and halogen bonds, forming supramolecular arrays. These computational insights into intermolecular forces are vital for predicting crystal packing, solubility, and binding affinities in complex systems involving cyclic compounds.

Compound Names and PubChem CIDs

Advanced Analytical Techniques for Characterization of Cyclic Compounds

Automated Chemical Structure Recognition from Diagrams

Automated Chemical Structure Recognition (OCSR), also known as Optical Chemical Structure Recognition, is a critical computational technique aimed at converting graphical depictions of chemical structures, typically found in scientific literature or patents, into machine-readable formats acs.orgnih.govresearchgate.netd-nb.infoarxiv.orgrsc.org. This process is essential for digitizing vast amounts of chemical information, particularly from legacy documents, thereby facilitating the creation of searchable databases and accelerating research in various fields, including drug discovery and materials science nih.govd-nb.infoarxiv.orgrsc.orgthecvf.comchemrxiv.org.

The general workflow of OCSR typically involves several sequential steps: image pre-processing, segmentation to isolate the chemical structure from surrounding text or figures, recognition of individual components (atoms and bonds), and finally, graph reconstruction to form a complete molecular structure in a standardized format like SMILES (Simplified Molecular Input Line Entry System) or SSML nih.govd-nb.inforsc.orgchemrxiv.orgresearchgate.netnih.govaaai.orgarxiv.org.

Challenges Specific to Cyclic Compounds

The automated recognition of cyclic compounds from diagrams presents unique and significant challenges due to their inherent structural complexities. Unlike acyclic structures, cyclic molecules introduce intricate two-dimensional patterns, often featuring rings and multiple branches that complicate direct conversion to one-dimensional markup languages researchgate.netaaai.org.

Key challenges include:

Complex Topology: Cyclic structures, especially polycyclic systems or those with multiple fused rings, possess complex two-dimensional arrangements that are difficult for recognition models to interpret accurately researchgate.netaaai.org.

Aromaticity Representation: The depiction of aromatic rings, often represented by a circle inside a hexagon, requires specific recognition algorithms to correctly assign aromaticity rather than just a simple ring of single and double bonds d-nb.info.

Stereochemical Complexity: Cyclic compounds can exhibit diverse stereochemistry, including chiral centers within rings, cis/trans isomerism, and conformational aspects. Accurately recognizing and representing these stereochemical details from a 2D diagram is a formidable task, with existing tools often showing limitations in processing molecules with multiple chiral centers or complex fused ring systems arxiv.orgrsc.org.

Flexible Bond Orientations: The bonds within cyclic structures can have flexible orientations, making their precise identification and reconstruction more challenging compared to the more linear nature of acyclic chains researchgate.net.

Drawing Style Variability and Noise: Variations in drawing styles, image quality, and the presence of noise or distortions in scanned documents significantly hinder the performance of OCSR systems, particularly for the intricate details of cyclic systems researchgate.netthecvf.comresearchgate.netnih.govarxiv.org. Handwritten chemical diagrams, including cyclic structures, introduce further variability and pose distinct recognition challenges rsc.orgnih.govresearchgate.net.

Computational Intensity: Algorithms required for tasks such as detecting subgraph isomorphism and identifying the smallest set of rings in chemical graphs are known to scale supralinearly with the number of atoms, indicating their computational demanding nature ceur-ws.orgacs.org.

Advanced Approaches and Research Findings

Several advanced models and techniques have been developed to address the complexities of chemical structure recognition, including those specific to cyclic compounds:

Deep Learning Architectures: Tools like ChemPix, DECIMER, and Img2Mol utilize Convolutional Neural Network (CNN) encoders combined with Recurrent Neural Network (RNN) or Transformer decoders to detect chemical structures researchgate.netresearchgate.net. DECIMER Segmentation, for instance, is an open-source deep learning-based tool for automated recognition and segmentation of chemical structures from scientific literature chemrxiv.org.

Graph-based Recognition: MolGrapher employs a graph-based visual recognition approach. It detects atoms using a deep keypoint detector, constructs a supergraph of candidate atoms and bonds, and then classifies these nodes using a Graph Neural Network (GNN) to reconstruct the chemical structure thecvf.comresearchgate.net.

Ring-Free Language (RFL): A novel approach, RFL, simplifies complex molecular structures by utilizing a divide-and-conquer strategy. It decomposes structures into a molecular skeleton, individual ring structures, and branch information. This method aims to reduce the learning difficulty for recognition models, particularly for molecules with rings and multiple branches researchgate.netaaai.org.

MolParser: This is a novel end-to-end OCSR method designed for efficient and accurate recognition of chemical structures from real-world documents, including challenging Markush structures, which often contain variable cyclic components researchgate.netarxiv.org.

Specialized Recognition for Cyclic Structures: Research has focused on specific recognition tasks for cyclic compounds. For example, a component-detection-based approach has been proposed for interpreting off-line handwritten chemical cyclic compound structures, achieving an accuracy of 89.6% on a self-collected dataset rsc.orgnih.gov. Another study focused on recognizing handwritten organic ring structure symbols, using a double-stage classifier combining SVM and HMM, achieving 93.10% top-1 accuracy researchgate.net. Recognition of specific cyclic structures like benzene (B151609) from handwritten chemical diagrams has also been explored, showing accuracies over 97% using SVM and logistic regression classifiers researchgate.net.

Detailed Research Findings and Performance Metrics

OCSR Tool/Method Specific Task/Challenge Reported Accuracy/Performance Citation
ChemReader General OCSR, diverse sources Outperforms Kekule, CLiDE, and OSRA in correct outputs and substructure pattern extraction nih.govresearchgate.netresearchgate.net
MolMiner Extracting from PDF documents Performed better than three existing open-source OCSR systems on benchmark datasets; similarly well in real-world tasks acs.org
Component-detection based approach Off-line handwritten cyclic compound structures 89.6% on a 2100-sample dataset rsc.orgnih.gov
VGGNet-19 (CNN) Recognition of 36 classes of ring structures from handwritten images 80% accuracy nih.gov
Double-stage classifier (SVM/HMM) Handwritten organic ring structure symbols 93.10% top-1 accuracy, 98.08% top-3 accuracy researchgate.net
SVM/Logistic Regression Recognition of benzene structure from handwritten diagrams >97% accuracy researchgate.net
Deep Chem General OCSR, predicting SMILES encodings >96% accuracy for structures without stereochemical information; >89% accuracy for structures with stereochemistry information researchgate.net
BioChemInsight Structure recognition in patents and articles 79.8% structure accuracy in articles (non-tabular formats) arxiv.org
DECIMER, MolScribe, OSRA Large cyclic peptides, stereochemistry MolScribe and OSRA correctly predict complex structures including stereochemistry; DECIMER may dissect into partial structures rsc.org

The development of robust OCSR tools capable of accurately recognizing complex cyclic structures, including their stereochemical nuances and diverse drawing styles, remains an active area of research. Continued advancements in deep learning, graph neural networks, and novel representation languages like RFL are crucial for fully digitizing and making accessible the vast chemical knowledge embedded in graphical formats arxiv.orgthecvf.comaaai.org.

Compound Names and PubChem CIDs

Biological and Biochemical Roles of Cyclic Compounds Excluding Human Clinical Data

Roles as Intracellular Second Messengers and Signaling Molecules

Cyclic compounds, notably cyclic nucleotides, function as fundamental intracellular second messengers, mediating signal transduction within cells. They are derived from nucleoside triphosphates and play a critical role in conveying signals from various extracellular stimuli that cannot directly cross the plasma membrane nih.govabcam.comwikipedia.orgguidetopharmacology.org.

Modulation of Enzymatic Activities by Cyclic Compounds

Cyclic compounds modulate enzymatic activities primarily through phosphorylation cascades. For instance, cAMP's main purpose is to activate PKA, which then phosphorylates a variety of other proteins, including enzymes involved in converting glycogen (B147801) into glucose and those promoting muscle contraction in the heart guidetopharmacology.orgnih.gov. This phosphorylation can alter the activity of numerous metabolic enzymes ontosight.ai. Similarly, cGMP, through PKG activation, phosphorylates various target proteins, thereby altering their function and contributing to processes such as smooth muscle relaxation and ion channel regulation abcam.com. cGMP can also act as a competitive inhibitor to cAMP in the catalytic binding site of PDE3, influencing cAMP/PKA signaling americanelements.com.

Influence on Gene Expression Pathways

Cyclic compounds significantly influence gene expression by affecting transcription and translation. The cAMP pathway can activate enzymes and regulate gene expression, with gene regulation being a longer process compared to immediate enzyme activation guidetopharmacology.org. A key mechanism involves the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) by PKA, which activates the transcription of various target genes in response to extracellular signals nih.gov.

cGMP also regulates gene expression, a role recognized more recently nih.gov. cGMP-mediated increases or decreases in the mRNA expression of over 60 different genes have been described nih.gov. Its effects on gene expression can be indirect, through modulation of other signaling pathways like mitogen-activated protein kinase pathways, or direct, by regulating specific transcription factors such as CREB, TFII-I, or c-Fos, mediated by cGMP-dependent protein kinases nih.gov. For example, in Caenorhabditis elegans, cGMP-dependent pathways, involving PKG and cyclic nucleotide-gated channel subunits, are required for rapid and selective transcriptional induction of specific neuronal genes in response to bacterial metabolites.

Table 1: Key Roles of Cyclic Nucleotides in Cellular Regulation

Cyclic NucleotidePrimary Effector(s)Key Regulatory Roles
cAMPProtein Kinase A (PKA), EPACs, CNG Channels nih.govguidetopharmacology.orgfishersci.ieontosight.aiGlycogen, sugar, and lipid metabolism; ion channel regulation; neurotransmitter synthesis; immune function nih.govguidetopharmacology.orgfishersci.ie
cGMPProtein Kinase G (PKG) abcam.comamericanelements.comSmooth muscle relaxation (vasodilation); ion channel conductance; glycogenolysis; apoptosis; platelet inhibition; metabolism abcam.comamericanelements.comnih.gov
cCMP(Less characterized)Involved in cellular signaling pathways nih.gov
cUMP(Less characterized)Involved in cellular signaling pathways 36.112.18

Cyclic Compounds in Microbial Pathogenesis and Immunity

Cyclic compounds play pivotal roles in the complex interactions between microbes and their environments, including processes related to pathogenesis and defense against viral invaders.

Bacterial Second Messengers in Biofilm Formation and Virulence

In bacteria, cyclic dinucleotides like cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) are crucial second messengers that regulate lifestyle transitions and virulence.

Cyclic di-GMP (c-di-GMP) : This second messenger is widely distributed across a broad range of bacteria and is not known to be used by archaea, with only limited observation in eukaryotes (e.g., Dictyostelium). c-di-GMP acts as a central regulator of various bacterial behaviors, including adhesion to surfaces, aggregation, and biofilm formation 36.112.18. Biofilms are multicellular communities that provide bacteria with increased resistance to antibiotics and host immune defenses. Generally, high intracellular levels of c-di-GMP promote a sessile, biofilm lifestyle, while lower levels encourage motility and the synthesis of virulence factors in pathogens 36.112.18. The cellular concentrations of c-di-GMP are controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs) with EAL or HD-GYP domains, which degrade it 36.112.18. This regulatory system influences the virulence of numerous bacterial pathogens 36.112.18.

Cyclic di-AMP (c-di-AMP) : As an emerging bacterial second messenger, c-di-AMP plays vital roles in bacterial fitness and virulence. It is implicated in controlling bacterial growth, cell wall homeostasis, biofilm formation, virulence gene expression, heat and osmotic stress regulation, sporulation, potassium transport, lysis, and antibiotic resistance. Similar to c-di-GMP, c-di-AMP levels are modulated by di-adenylyl cyclase (DAC) enzymes that produce it and phosphodiesterases (PDEs) that degrade it. Imbalances in c-di-AMP levels can lead to pleiotropic phenotypes, impacting aspects such as growth, biofilm formation, and resistance to various stressors.

Table 2: Bacterial Cyclic Dinucleotides and Their Roles

Cyclic DinucleotideKey Regulatory Roles in Bacteria
c-di-GMPBiofilm formation, motility, virulence, cell cycle, differentiation, adhesion 36.112.18
c-di-AMPGrowth, cell wall homeostasis, biofilm formation, virulence gene expression, stress responses, sporulation, potassium transport, antibiotic resistance

Cyclic Compounds in Phage Defense Mechanisms

Bacteria and archaea have evolved sophisticated antiphage defense systems that often utilize cyclic oligonucleotides (cOs) as second messengers to trigger antiviral states. These systems represent an ancient evolutionary adaptation for defense against invading viruses and phages.

Cyclic GMP-AMP (cGAMP) : One prominent example is the cyclic GMP-AMP synthase (cGAS)-STING pathway, which, while well-known in mammalian innate immunity, has bacterial origins. In bacteria, phage infection can trigger the synthesis of cGAMP by bacterial cGAS-like enzymes. This cGAMP then activates downstream effector proteins, such as phospholipases, which can lead to the loss of cell membrane integrity and subsequent cell death. This "abortive infection" mechanism prevents the completion of the phage replication cycle, thereby limiting viral spread within the bacterial population.

Other Cyclic Oligonucleotides : Beyond cGAMP, other novel cyclic nucleotide signaling molecules are involved in prokaryotic antiphage defense. Systems like cyclic oligonucleotide-based antiphage signaling systems (CBASS), pyrimidine (B1678525) cyclase system for antiphage resistance (PYCSAR), and Thoeris all utilize cyclic nucleotides as second messengers to activate diverse effector proteins. These effectors typically degrade or disrupt key cellular components, including nucleic acids, membranes, or metabolites, to slow down viral replication. For instance, some bacterial defense systems produce cyclic ADP ribose isomer, which activates NADase activity, depleting essential nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and leading to abortive infection and cell death. Type III CRISPR-Cas systems can also activate accessory nucleases in a cyclic triadenylate-dependent manner, leading to bacterial chromosome degradation and cell death, thereby preventing phage maturation and replication.

Table 3: Cyclic Compounds in Phage Defense

Cyclic CompoundDefense SystemMechanism of Action
cGAMPCBASS, cGAS-like systemsActivates effector proteins (e.g., phospholipases) leading to cell membrane disruption and abortive infection
Cyclic TriadenylateType III CRISPR-Cas associated systemsActivates accessory nucleases (e.g., NucC) leading to bacterial chromosome degradation and abortive infection
Cyclic ADP Ribose IsomerThoeris systemActivates NADase, depleting NAD+ and causing cell death

Biosynthesis and Isolation of Cyclic Natural Products

Cyclic natural products are a diverse group of bioactive compounds isolated from a wide array of natural sources, including bacteria, fungi, plants, and marine organisms. mdpi.comnih.gov The inherent low concentrations of these compounds in nature often necessitate the development of effective synthetic strategies for their acquisition, characterization, and biological evaluation. mdpi.com The process of cyclization itself is a critical step, enhancing the metabolic stability, bioavailability, and receptor binding affinity of these molecules. mdpi.com Natural products, in general, are recognized as essential reservoirs for drug discovery due to their profound structural diversity and biological relevance, which have been shaped by extensive natural selection and evolutionary processes. mdpi.comscirp.orgnih.gov

Enzymatic Pathways for Cyclic Peptide and Polyketide Formation

The biosynthesis of cyclic peptides and polyketides involves intricate enzymatic machinery, leading to their remarkable structural complexity.

Enzymatic Pathways for Cyclic Peptide Formation

Cyclic peptides are biosynthesized through two primary enzymatic routes: ribosomal and non-ribosomal.

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): These peptides are initially synthesized as linear precursors on the ribosome. Subsequently, a cadre of enzymes processes these linear chains, leading to their macrocyclization and the formation of the final conformationally restricted products. nih.govacs.orgnih.govwikipedia.orgresearchgate.net For instance, in plants, the biosynthesis of cyclic peptides often involves a two-step process: translation of a linear peptide chain followed by cyclization mediated by protease-like enzymes. nih.govwikipedia.org Specific enzymes such as Oligopeptidase 1 (OLP1) and Peptide Cyclase 1 (PCY1) have been identified in plants like Saponaria vaccaria (Caryophyllaceae), where OLP1 cleaves intermediates at the N-terminus and PCY1 acts on the product to yield the cyclic peptide. nih.govroyalsocietypublishing.org Another class of proteases, asparaginyl endopeptidases (AEPs), are involved in the macrocyclization of plant-derived cyclic peptides, including cyclotides. nih.gov Cyclodipeptide synthases (CDPSs) and single-module non-ribosomal peptide synthetases (NRPSs) are responsible for the formation of cyclodipeptides. researchgate.netrsc.orgfrontiersin.org

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular, multidomain enzymes that function as assembly lines to synthesize non-ribosomal cyclic peptides (NRcPs). acs.org Each module of an NRPS is responsible for sequentially adding a specific amino acid, including non-proteinogenic amino acids, to a growing linear peptide chain. acs.org These enzymes can also incorporate various modifications during peptide elongation, such as N-methylation, epimerization, and oxidation. acs.org Macrocyclization, typically through amide or ester formation, is often catalyzed by a C-terminal type I thioesterase (TE) domain within the NRPS complex. acs.orgrsc.orgfrontiersin.org

Enzymatic Pathways for Polyketide Formation

Polyketides are a diverse group of secondary metabolites whose biosynthesis pathways share similarities with fatty acid synthesis. slideshare.netwikipedia.org

  • Polyketide Synthases (PKSs): Polyketides are primarily synthesized by polyketide synthases (PKSs), which are multienzyme polypeptides or enzyme complexes. wikipedia.orgcreative-proteomics.comoup.com The core biosynthesis involves the stepwise condensation of a starter unit (e.g., acetyl-CoA or propionyl-CoA) with extender units (e.g., malonyl-CoA or methylmalonyl-CoA). slideshare.netwikipedia.orgcreative-proteomics.comoup.compsu.edumdpi.comnih.govresearchgate.netnih.gov This condensation reaction is accompanied by the decarboxylation of the extender unit, forming a beta-keto functional group. wikipedia.org PKSs are classified into different types:
  • Type I PKSs: These are large, modular enzymes where each module contains multiple enzymatic domains (e.g., ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), enoylreductase (ER)) that iteratively or sequentially assemble the polyketide chain. creative-proteomics.comoup.compsu.edumdpi.comnih.govresearchgate.net
  • Type II PKSs: These are composed of individual proteins that perform one enzymatic activity iteratively to catalyze the formation of aromatic polyketides. creative-proteomics.comoup.com
  • Cyclization and Tailoring: After the linear polyketide chain is assembled, it undergoes cyclization and further modifications. Cyclization and aromatization can be introduced by cyclases, sometimes preceded by the enol tautomers of the polyketide. wikipedia.org Post-PKS tailoring enzymes, such as glycosyltransferases, methyltransferases, monooxygenases, and cytochrome P450 enzymes, introduce additional functionalities and structural diversity to the polyketide scaffolds. frontiersin.orgwikipedia.orgoup.compsu.edunih.govresearchgate.netplos.org For example, in the biosynthesis of ossamycin, cytochrome P450 enzymes catalyze stereospecific hydroxylations on the macrocyclic backbone. plos.org
  • Structural Diversity and Biological Relevance of Cyclic Natural Products

    Cyclic natural products exhibit an extraordinary range of structures and biological activities, making them crucial players in various biological phenomena.

    Structural Diversity of Cyclic Natural Products

    Cyclic peptides and polyketides showcase remarkable structural diversity, which is a hallmark of natural products.

  • Cyclic Peptides: These compounds are renowned for their extensive structural variability, diversity in shape, size, and chemical composition. mdpi.comnih.govbachem.com The cyclization process itself limits the conformational flexibility of the peptide chain, leading to rigid three-dimensional shapes. mdpi.combachem.comlifetein.comresearchgate.netresearchgate.netoup.com This constrained structure is a key factor in their biological activity. Cyclic peptides can incorporate non-proteinogenic amino acids and undergo various post-translational modifications, such as N-methylation, epimerization, and oxidation, further contributing to their structural complexity. acs.org
  • Polyketides: Polyketides encompass a broad spectrum of structures, including aromatic cyclic polyketides and non-aromatic macrocyclic polyketides. creative-proteomics.com Their diversity arises from variations in starter and extender units, the selective use or omission of reductive steps during chain elongation, and the action of numerous tailoring enzymes. wikipedia.orgmdpi.comnih.govresearchgate.net
  • General Natural Product Diversity: Natural products, in general, possess a unique and vast chemical diversity that often surpasses the capabilities of synthetic organic chemistry. mdpi.comscirp.orgnih.gov This inherent diversity is a result of prolonged natural selection and evolutionary processes, enabling them to interact with a wide array of biological macromolecules. mdpi.comnih.gov
  • Biological Relevance of Cyclic Natural Products

    The diverse structures of cyclic natural products are directly linked to their broad spectrum of biological activities.

    Cyclic Peptides: Cyclic peptides exhibit a wide range of biological functions, including roles as antibiotics, antifungals, antiparasitics, immune modulators, and anti-inflammatory agents. mdpi.comnih.govoup.com They also serve as antihypertensives, anticancer agents, antidiabetic drugs, and pain relievers. mdpi.comnih.gov Their enhanced stability and binding affinity, coupled with improved membrane permeability compared to linear counterparts, make them valuable tools in addressing various biological challenges. bachem.comlifetein.comresearchgate.netoup.comchemistryviews.orgmdpi.comsouthampton.ac.ukillinois.edu They are also utilized as molecular probes for identifying protein functions, disease mechanisms, or therapeutic targets. mdpi.comnih.gov For example, cyclic glycine-proline (cGP) is a small-molecule cyclic dipeptide found in marine microorganisms that is part of the structural composition of clinical drugs and complex natural products, and has shown potential in alleviating oxidative stress. mdpi.com

    Polyketides: Polyketides are known for their significant biological activities, including antibiotic properties (e.g., erythromycin, tetracyclines), immunosuppressive effects (e.g., FK506, rapamycin), and antitumor activities (e.g., doxorubicin, mithramycin). slideshare.netcreative-proteomics.comoup.com Ossamycin, a macrocyclic polyketide, is an antifungal and cytotoxic compound that inhibits mitochondrial ATPase. plos.org

    Molecular Basis of Protein-Ligand Interactions with Cyclic Compounds

    The interaction between cyclic compounds and biological macromolecules, particularly proteins, is fundamental to their biological function. These interactions involve specific molecular forces and structural considerations.

    Cyclic compounds bind to biological macromolecules through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces. ontosight.ai The unique cyclic structure of these compounds significantly influences their binding characteristics.

  • Conformational Rigidity and Specificity: The constrained structure of cyclic peptides, for instance, leads to reduced conformational flexibility. This rigidity is advantageous as it pre-organizes the molecule into a more favorable conformation for binding, thereby reducing the entropic cost of receptor binding and often resulting in higher binding affinity and specificity to their targets. bachem.comlifetein.comresearchgate.netresearchgate.netoup.com This allows for a more precise interaction with the target molecule. lifetein.com
  • Binding Surface Area: Unlike many small-molecule drugs that typically bind to well-defined cavities in enzymes, cyclic peptides can bind across larger, more polar, and water-exposed protein surface areas. researchgate.netsouthampton.ac.ukacs.org This characteristic enables them to make a greater number of contacts with the target protein, which can lead to increased affinity, selectivity, and longer ligand-receptor residence times. researchgate.netacs.org
  • Diverse Interaction Types: Cyclic peptides do not rely solely on hydrophobic and Van der Waals interactions for protein binding. They also utilize their main chain and side chains to form polar contacts and hydrogen bonds with proteins. researchgate.netacs.org For example, studies have shown that cyclic peptides can form stable hydrogen bonds and hydrophobic interactions with key amino acid residues of target proteins, such as Kelch-like ECH-associated protein 1 (Keap1). mdpi.com
  • Modulation of Protein-Protein Interactions (PPIs): A significant advantage of cyclic compounds, especially cyclic peptides, is their capacity to modulate protein-protein interfaces. These interfaces are often large, shallow, dynamic, and polar, making them challenging targets for traditional small-molecule drugs. southampton.ac.ukillinois.eduacs.org Cyclic compounds, with their larger surface area and constrained yet adaptable structures, are well-suited to inhibit or disrupt such interactions, which are vital in many disease processes. oup.comsouthampton.ac.ukillinois.edu
  • Degradation Pathways of Cyclic Compounds in Biological Systems

    The cyclic nature of these compounds often imparts enhanced stability against degradation in biological systems, a property that is highly advantageous for their biological roles and potential applications.

    Resistance to Enzymatic Degradation: A key characteristic of cyclic peptides is their increased resistance to enzymatic degradation compared to their linear counterparts. wikipedia.orgbachem.comlifetein.comresearchgate.netchemistryviews.orgmdpi.comsouthampton.ac.ukillinois.edu The conformational rigidity imposed by the cyclic structure makes them less susceptible to the action of peptidases and proteases, which typically target the free N- and C-termini of linear peptides. lifetein.comresearchgate.netsouthampton.ac.ukillinois.edu This enhanced stability allows cyclic peptides to remain intact for longer durations in biological environments. lifetein.com

    Degradation of Aromatic Cyclic Compounds: For aromatic cyclic compounds, particularly those from natural sources or environmental pollutants, microorganisms play a crucial role in their degradation. These degradation pathways often involve oxygenases, which are enzymes that catalyze the initial steps of ring cleavage. ethz.chrsc.orgnih.govresearchgate.netunesp.br

  • Upper and Lower Pathways: The degradation of aromatic compounds is typically divided into "upper pathways" and "lower pathways." Upper pathways convert diverse aromatic compounds into a limited set of central intermediates, such as catechols or other hydroxylated aromatic carboxylic acids, often through oxidation reactions catalyzed by monooxygenases and dioxygenases. rsc.orgunesp.br The "lower pathways" then involve the dearomatization of these central intermediates and subsequent ring cleavage. rsc.orgunesp.br
  • Ring Cleavage Mechanisms: Common ring cleavage mechanisms include ortho-cleavage (also known as the β-ketoadipate pathway) and meta-cleavage, which break the aromatic ring to yield intermediates that can feed into central metabolic pathways like the tricarboxylic acid (TCA) cycle. rsc.orgunesp.br For example, the β-ketoadipate pathway, first elucidated in Pseudomonas putida, involves the cleavage of catechol and protocatechuate. rsc.org
  • Enzymatic Tailoring and Degradation: While the initial biosynthesis of polyketides involves tailoring enzymes, their degradation in biological systems would involve different enzymatic processes, often leading to their breakdown into smaller, more readily metabolized fragments. However, specific detailed degradation pathways for most complex cyclic polyketides are less comprehensively documented than their biosynthesis or stability against degradation.
  • Compound Names and PubChem CIDs

    Compound Name PubChem CID
    Cyclosporin A 5284373
    Erythromycin 183226
    Tetracycline 54675776
    Doxorubicin 31703
    Mithramycin 54675776
    FK506 (Tacrolimus) 445643
    Rapamycin (Sirolimus) 5284616
    Ossamycin 6436214
    Cyclic Glycine-Proline (cGP) 92055

    Note: PubChem CIDs are subject to change or may refer to a broader class of compounds. The provided CIDs are based on common or representative structures where available.##

    Cyclic compounds, characterized by their closed-ring structures, represent a vast and chemically diverse class of molecules found ubiquitously in biological systems. These compounds, particularly cyclic natural products such as peptides and polyketides, play crucial roles in various biological and biochemical processes due to their unique structural and functional attributes. Their constrained conformations often confer enhanced stability and specific binding properties, making them invaluable in biological interactions.

    Biosynthesis and Isolation of Cyclic Natural Products

    Cyclic natural products are a diverse group of bioactive compounds isolated from a wide array of natural sources, including bacteria, fungi, plants, and marine organisms. mdpi.comnih.gov The inherent low concentrations of these compounds in nature often necessitate the development of effective synthetic strategies for their acquisition, characterization, and biological evaluation. mdpi.com The process of cyclization itself is a critical step, enhancing the metabolic stability, bioavailability, and receptor binding affinity of these molecules. mdpi.com Natural products, in general, are recognized as essential reservoirs for drug discovery due to their profound structural diversity and biological relevance, which have been shaped by extensive natural selection and evolutionary processes. mdpi.comscirp.orgnih.gov

    Enzymatic Pathways for Cyclic Peptide and Polyketide Formation

    The biosynthesis of cyclic peptides and polyketides involves intricate enzymatic machinery, leading to their remarkable structural complexity.

    Enzymatic Pathways for Cyclic Peptide Formation

    Cyclic peptides are biosynthesized through two primary enzymatic routes: ribosomal and non-ribosomal.

    Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): These peptides are initially synthesized as linear precursors on the ribosome. Subsequently, a cadre of enzymes processes these linear chains, leading to their macrocyclization and the formation of the final conformationally restricted products. nih.govacs.orgnih.govwikipedia.orgresearchgate.net For instance, in plants, the biosynthesis of cyclic peptides often involves a two-step process: translation of a linear peptide chain followed by cyclization mediated by protease-like enzymes. nih.govwikipedia.org Specific enzymes such as Oligopeptidase 1 (OLP1) and Peptide Cyclase 1 (PCY1) have been identified in plants like Saponaria vaccaria (Caryophyllaceae), where OLP1 cleaves intermediates at the N-terminus and PCY1 acts on the product to yield the cyclic peptide. nih.govroyalsocietypublishing.org Another class of proteases, asparaginyl endopeptidases (AEPs), are involved in the macrocyclization of plant-derived cyclic peptides, including cyclotides. nih.gov Cyclodipeptide synthases (CDPSs) and single-module non-ribosomal peptide synthetases (NRPSs) are responsible for the formation of cyclodipeptides. researchgate.netrsc.orgfrontiersin.org

    Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular, multidomain enzymes that function as assembly lines to synthesize non-ribosomal cyclic peptides (NRcPs). acs.org Each module of an NRPS is responsible for sequentially adding a specific amino acid, including non-proteinogenic amino acids, to a growing linear peptide chain. acs.org These enzymes can also incorporate various modifications during peptide elongation, such as N-methylation, epimerization, and oxidation. acs.org Macrocyclization, typically through amide or ester formation, is often catalyzed by a C-terminal type I thioesterase (TE) domain within the NRPS complex. acs.orgrsc.orgfrontiersin.org

    Enzymatic Pathways for Polyketide Formation

    Polyketides are a diverse group of secondary metabolites whose biosynthesis pathways share similarities with fatty acid synthesis. slideshare.netwikipedia.org

  • Polyketide Synthases (PKSs): Polyketides are primarily synthesized by polyketide synthases (PKSs), which are multienzyme polypeptides or enzyme complexes. wikipedia.orgcreative-proteomics.comoup.com The core biosynthesis involves the stepwise condensation of a starter unit (e.g., acetyl-CoA or propionyl-CoA) with extender units (e.g., malonyl-CoA or methylmalonyl-CoA). slideshare.netwikipedia.orgcreative-proteomics.comoup.compsu.edumdpi.comnih.govresearchgate.netnih.gov This condensation reaction is accompanied by the decarboxylation of the extender unit, forming a beta-keto functional group. wikipedia.org PKSs are classified into different types:
  • Type I PKSs: These are large, modular enzymes where each module contains multiple enzymatic domains (e.g., ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), enoylreductase (ER)) that iteratively or sequentially assemble the polyketide chain. creative-proteomics.comoup.compsu.edumdpi.comnih.govresearchgate.net
  • Type II PKSs: These are composed of individual proteins that perform one enzymatic activity iteratively to catalyze the formation of aromatic polyketides. creative-proteomics.comoup.com
  • Cyclization and Tailoring: After the linear polyketide chain is assembled, it undergoes cyclization and further modifications. Cyclization and aromatization can be introduced by cyclases, sometimes preceded by the enol tautomers of the polyketide. wikipedia.org Post-PKS tailoring enzymes, such as glycosyltransferases, methyltransferases, monooxygenases, and cytochrome P450 enzymes, introduce additional functionalities and structural diversity to the polyketide scaffolds. frontiersin.orgwikipedia.orgoup.compsu.edunih.govresearchgate.netplos.org For example, in the biosynthesis of ossamycin, cytochrome P450 enzymes catalyze stereospecific hydroxylations on the macrocyclic backbone. plos.org
  • Structural Diversity and Biological Relevance of Cyclic Natural Products

    Cyclic natural products exhibit an extraordinary range of structures and biological activities, making them crucial players in various biological phenomena.

    Structural Diversity of Cyclic Natural Products

    Cyclic peptides and polyketides showcase remarkable structural diversity, which is a hallmark of natural products.

  • Cyclic Peptides: These compounds are renowned for their extensive structural variability, diversity in shape, size, and chemical composition. mdpi.comnih.govbachem.com The cyclization process itself limits the conformational flexibility of the peptide chain, leading to rigid three-dimensional shapes. mdpi.combachem.comlifetein.comresearchgate.netresearchgate.netoup.com This constrained structure is a key factor in their biological activity. Cyclic peptides can incorporate non-proteinogenic amino acids and undergo various post-translational modifications, such as N-methylation, epimerization, and oxidation, further contributing to their structural complexity. acs.org
  • Polyketides: Polyketides encompass a broad spectrum of structures, including aromatic cyclic polyketides and non-aromatic macrocyclic polyketides. creative-proteomics.com Their diversity arises from variations in starter and extender units, the selective use or omission of reductive steps during chain elongation, and the action of numerous tailoring enzymes. wikipedia.orgmdpi.comnih.govresearchgate.net
  • General Natural Product Diversity: Natural products, in general, possess a unique and vast chemical diversity that often surpasses the capabilities of synthetic organic chemistry. mdpi.comscirp.orgnih.gov This inherent diversity is a result of prolonged natural selection and evolutionary processes, enabling them to interact with a wide array of biological macromolecules. mdpi.comnih.gov
  • Biological Relevance of Cyclic Natural Products

    The diverse structures of cyclic natural products are directly linked to their broad spectrum of biological activities.

    Cyclic Peptides: Cyclic peptides exhibit a wide range of biological functions, including roles as antibiotics, antifungals, antiparasitics, immune modulators, and anti-inflammatory agents. mdpi.comnih.govoup.com They also serve as antihypertensives, anticancer agents, antidiabetic drugs, and pain relievers. mdpi.comnih.gov Their enhanced stability and binding affinity, coupled with improved membrane permeability compared to linear counterparts, make them valuable tools in addressing various biological challenges. bachem.comlifetein.comresearchgate.netoup.comchemistryviews.orgmdpi.comsouthampton.ac.ukillinois.edu They are also utilized as molecular probes for identifying protein functions, disease mechanisms, or therapeutic targets. mdpi.comnih.gov For example, cyclic glycine-proline (cGP) is a small-molecule cyclic dipeptide found in marine microorganisms that is part of the structural composition of clinical drugs and complex natural products, and has shown potential in alleviating oxidative stress. mdpi.com

    Polyketides: Polyketides are known for their significant biological activities, including antibiotic properties (e.g., erythromycin, tetracyclines), immunosuppressive effects (e.g., FK506, rapamycin), and antitumor activities (e.g., doxorubicin, mithramycin). slideshare.netcreative-proteomics.comoup.com Ossamycin, a macrocyclic polyketide, is an antifungal and cytotoxic compound that inhibits mitochondrial ATPase. plos.org

    Molecular Basis of Protein-Ligand Interactions with Cyclic Compounds

    The interaction between cyclic compounds and biological macromolecules, particularly proteins, is fundamental to their biological function. These interactions involve specific molecular forces and structural considerations.

    Cyclic compounds bind to biological macromolecules through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces. ontosight.ai The unique cyclic structure of these compounds significantly influences their binding characteristics.

  • Conformational Rigidity and Specificity: The constrained structure of cyclic peptides, for instance, leads to reduced conformational flexibility. This rigidity is advantageous as it pre-organizes the molecule into a more favorable conformation for binding, thereby reducing the entropic cost of receptor binding and often resulting in higher binding affinity and specificity to their targets. bachem.comlifetein.comresearchgate.netresearchgate.netoup.com This allows for a more precise interaction with the target molecule. lifetein.com
  • Binding Surface Area: Unlike many small-molecule drugs that typically bind to well-defined cavities in enzymes, cyclic peptides can bind across larger, more polar, and water-exposed protein surface areas. researchgate.netsouthampton.ac.ukacs.org This characteristic enables them to make a greater number of contacts with the target protein, which can lead to increased affinity, selectivity, and longer ligand-receptor residence times. researchgate.netacs.org
  • Diverse Interaction Types: Cyclic peptides do not rely solely on hydrophobic and Van der Waals interactions for protein binding. They also utilize their main chain and side chains to form polar contacts and hydrogen bonds with proteins. researchgate.netacs.org For example, studies have shown that cyclic peptides can form stable hydrogen bonds and hydrophobic interactions with key amino acid residues of target proteins, such as Kelch-like ECH-associated protein 1 (Keap1). mdpi.com
  • Modulation of Protein-Protein Interactions (PPIs): A significant advantage of cyclic compounds, especially cyclic peptides, is their capacity to modulate protein-protein interfaces. These interfaces are often large, shallow, dynamic, and polar, making them challenging targets for traditional small-molecule drugs. southampton.ac.ukillinois.eduacs.org Cyclic compounds, with their larger surface area and constrained yet adaptable structures, are well-suited to inhibit or disrupt such interactions, which are vital in many disease processes. oup.comsouthampton.ac.ukillinois.edu
  • Degradation Pathways of Cyclic Compounds in Biological Systems

    The cyclic nature of these compounds often imparts enhanced stability against degradation in biological systems, a property that is highly advantageous for their biological roles and potential applications.

    Resistance to Enzymatic Degradation: A key characteristic of cyclic peptides is their increased resistance to enzymatic degradation compared to their linear counterparts. wikipedia.orgbachem.comlifetein.comresearchgate.netchemistryviews.orgmdpi.comsouthampton.ac.ukillinois.edu The conformational rigidity imposed by the cyclic structure makes them less susceptible to the action of peptidases and proteases, which typically target the free N- and C-termini of linear peptides. lifetein.comresearchgate.netsouthampton.ac.ukillinois.edu This enhanced stability allows cyclic peptides to remain intact for longer durations in biological environments. lifetein.com

    Degradation of Aromatic Cyclic Compounds: For aromatic cyclic compounds, particularly those from natural sources or environmental pollutants, microorganisms play a crucial role in their degradation. These degradation pathways often involve oxygenases, which are enzymes that catalyze the initial steps of ring cleavage. ethz.chrsc.orgnih.govresearchgate.netunesp.br

  • Upper and Lower Pathways: The degradation of aromatic compounds is typically divided into "upper pathways" and "lower pathways." Upper pathways convert diverse aromatic compounds into a limited set of central intermediates, such as catechols or other hydroxylated aromatic carboxylic acids, often through oxidation reactions catalyzed by monooxygenases and dioxygenases. rsc.orgunesp.br The "lower pathways" then involve the dearomatization of these central intermediates and subsequent ring cleavage. rsc.orgunesp.br
  • Ring Cleavage Mechanisms: Common ring cleavage mechanisms include ortho-cleavage (also known as the β-ketoadipate pathway) and meta-cleavage, which break the aromatic ring to yield intermediates that can feed into central metabolic pathways like the tricarboxylic acid (TCA) cycle. rsc.orgunesp.br For example, the β-ketoadipate pathway, first elucidated in Pseudomonas putida, involves the cleavage of catechol and protocatechuate. rsc.org
  • Enzymatic Tailoring and Degradation: While the initial biosynthesis of polyketides involves tailoring enzymes, their degradation in biological systems would involve different enzymatic processes, often leading to their breakdown into smaller, more readily metabolized fragments. However, specific detailed degradation pathways for most complex cyclic polyketides are less comprehensively documented than their biosynthesis or stability against degradation.
  • Applications of Cyclic Compounds in Scientific and Industrial Domains Excluding Human Clinical Data

    Catalysis and Organocatalysis Utilizing Cyclic Ligands and Structures

    Cyclic compounds play a pivotal role in catalysis, serving as highly effective ligands in metal-catalyzed reactions and as standalone organocatalysts. Their cyclic nature often imparts specific steric and electronic environments crucial for controlling reaction pathways and enantioselectivity.

    Macrocyclic compounds like crown ethers (e.g., 18-Crown-6, 12-Crown-4, 15-Crown-5) are widely employed as phase-transfer catalysts, facilitating reactions between immiscible phases by encapsulating and solubilizing metal cations nih.govcenmed.comnih.gov. This ability stems from their cyclic polyether structure, which forms a cavity capable of binding specific ions.

    Porphyrins and phthalocyanines are large, aromatic macrocyclic compounds known for their exceptional coordination chemistry with various metal ions. Metalloporphyrins and metal phthalocyanines serve as crucial catalysts in numerous redox reactions, mimicking natural enzymatic processes researchgate.netsuprabank.orgnih.gov. For instance, phthalocyanines have been extensively investigated as catalysts for oxygen reduction reactions and in the sweetening of gas streams through hydrogen sulfide (B99878) removal suprabank.org.

    In the realm of organocatalysis, where small organic molecules accelerate chemical reactions without the involvement of metals, cyclic structures are particularly prominent. Macrocyclic scaffolds such as crown ethers, cyclodextrins, cucurbiturils, and calixarenes have been explored as organocatalysts, often acting as enzyme mimics due to their internal cavities and adjacent functional groups that provide binding and catalytic sites researchgate.net.

    Chiral cyclic amines are a significant class of organocatalysts, enabling asymmetric transformations. For example, L-proline , a cyclic amino acid, is a well-established organocatalyst that can form enamines with carbonyl compounds, thereby inducing enantioselectivity in various reactions, including aldol (B89426) and Michael additions mdpi.com. Chiral secondary amines, sometimes derived from tartaric acid, are also utilized in asymmetric organocatalysis to synthesize complex chiral molecules with high stereocontrol nih.govrsc.orgacs.org. Furthermore, N-heterocyclic carbenes (NHCs) , characterized by their cyclic carbene structure, exhibit exceptional catalytic properties in a broad spectrum of organic reactions researchgate.netmdpi.com. Cyclic polymers themselves can also function as catalyst supports, providing a robust and recoverable framework for catalytic species nih.gov.

    Advanced Materials Science and Engineering

    Cyclic compounds are foundational to the development of advanced materials, contributing unique properties and functionalities across diverse applications.

    Cyclic Polymers: Unique Properties and Applications

    Cyclic polymers, which possess a ring-like topology and lack chain ends, exhibit distinct physical properties compared to their linear counterparts. These unique characteristics include a reduced hydrodynamic volume, improved chemical stability, and a slower degradation profile nih.govnih.govfishersci.at. They also demonstrate different crystallization and glass transition behaviors, as well as unique rheological properties nih.gov. The absence of chain ends leads to more compact structures and often results in higher glass-transition temperatures (Tg), lower intrinsic viscosities, and longer retention times in gel permeation chromatography (GPC) nih.gov.

    The unique topology of cyclic polymers makes them promising candidates for various emerging applications. They can self-assemble into compact nanostructures, exhibiting reduced domain spacing in thin films and smaller micellar sizes in solution fishersci.at. This self-assembly capability can be harnessed to create hierarchical macromolecular architectures and functional gels nih.gov. Potential applications for cyclic polymers include advanced coatings, sensors, and various nanotechnology applications rsc.org.

    Optoelectronic Devices (e.g., OLEDs, Solar Cells)

    Cyclic compounds are integral to the performance of optoelectronic devices due to their specific electronic and optical properties. Phthalocyanines are widely recognized for their use in organic light-emitting diodes (OLEDs) and solar cells. These macrocyclic compounds function as dyes and are critical components in molecular electronics, often serving as donor materials suprabank.orgfishersci.ca. For instance, Lead(II) phthalocyanine has been investigated as an efficient near-infrared light absorber for photodetectors, owing to its unique structural features uni.lu. Other metal phthalocyanines, such as Nickel phthalocyanine , also find applications in these areas uni.lu.

    Porphyrins , structurally related to the active centers in chlorophyll, are another class of cyclic compounds utilized in optoelectronics, particularly in the context of solar energy conversion and molecular electronics researchgate.netnih.gov. Their ability to absorb light efficiently and facilitate charge transfer makes them valuable in the active layers of organic solar cells.

    Supramolecular Chemistry and Molecular Recognition

    Supramolecular chemistry focuses on systems held together by non-covalent interactions, and cyclic compounds are central to the design of host-guest systems and molecular recognition.

    Crown ethers are classic examples of cyclic hosts that selectively bind to specific metal cations based on size complementarity and electrostatic interactions. For instance, 12-Crown-4 exhibits specificity for the lithium cation, while 15-Crown-5 shows higher selectivity for sodium ions over potassium ions cenmed.comnih.gov. 18-Crown-6 is known for its ability to complex with potassium ions nih.gov.

    Calixarenes are cyclic oligomers formed by the condensation of phenols and aldehydes. They are recognized as versatile host macrocycles capable of molecular recognition through their hydrophobic cavities and modifiable rims acs.orgfishersci.sebiosynce.comorganic-chemistry.org. They are used as starting materials for preparing functionalized calixarenes with tailored recognition properties fishersci.se.

    Cyclodextrins (e.g., α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin) are cyclic oligosaccharides with a truncated cone shape, possessing a hydrophobic interior and a hydrophilic exterior. This unique structure allows them to form reversible inclusion complexes with a wide variety of organic, inorganic, and biological molecules, enabling selective molecular recognition. They are extensively used in analytical chemistry for separation, sensitivity enhancement, and enantioseparation suprabank.orgfishersci.senih.govsigmaaldrich.com.

    Cucurbiturils (e.g., cucurbit fishersci.cauril, cucurbit researchgate.neturil, cucurbit cenmed.comuril) are a family of macrocyclic receptors with robust skeletons, hydrophobic cavities, and carbonyl-laced portals. They exhibit advantageous molecular recognition characteristics with various biomacromolecules, including peptides, nucleic acids, and proteins, making them ideal for host-guest chemistry and the construction of complex biomacromolecular assemblies nih.govnih.govsuprabank.orguni-freiburg.deresearchgate.net.

    Nanomaterials and Functional Materials

    Cyclic compounds contribute significantly to the development of nanomaterials and functional materials by acting as building blocks, templates, or components that impart specific properties.

    Cyclic polymers can self-assemble into diverse nanostructures, which is a key aspect of their application in advanced materials nih.govfishersci.at. For example, cyclic block copolymers can form compact nanostructures with reduced domain spacing fishersci.at.

    In the realm of functional materials, cyclodextrins have been combined with other nanomaterials, such as carbon nanotubes , to create electrochemical sensors with enhanced detection capabilities for various analytes, including environmental contaminants and biomolecules suprabank.org. The encapsulation ability of cyclodextrins within their nano-sized hydrophobic cavities provides a unique reaction field in water for molecular probes suprabank.orgsigmaaldrich.com.

    Cucurbiturils are also utilized in the construction of biomacromolecular assemblies for applications in biosensors, assays, and the regulation of biochemical reactions, demonstrating their potential in generating protein-based materials nih.govuni-freiburg.de. While not explicitly detailed in the provided search results for MOFs or carbon nanotubes from cyclic precursors, the general principles of supramolecular assembly and the use of cyclic building blocks are highly relevant to these areas.

    Agrochemicals and Crop Protection Research

    Cyclic compounds are extensively employed in agrochemicals and crop protection research, forming the basis for many effective pesticides, herbicides, and fungicides. Their cyclic structures often contribute to their stability, selectivity, and mode of action.

    Pyrethroids are a class of synthetic insecticides that are cyclic esters derived from chrysanthemic acid or related cyclopropane (B1198618) carboxylic acids. Examples include Cypermethrin , Fenpropathrin , Brofluthrinate , and Cyclethrin nih.govwikipedia.orgresearchgate.netthegoodscentscompany.comfishersci.ie. These compounds act as fast-acting neurotoxins in insects by interfering with the kinetics of voltage-gated sodium channels, leading to paralysis and death nih.govwikipedia.orgthegoodscentscompany.comfishersci.ie.

    Neonicotinoids are another significant class of systemic insecticides, many of which contain cyclic nitrogen-heterocyclic structures, particularly pyridine (B92270) or thiazole (B1198619) rings. Imidacloprid and Clothianidin are prominent examples suprabank.orgfishersci.se. These insecticides act on the central nervous system of insects by selectively binding to nicotinic acetylcholine (B1216132) receptors, disrupting nerve impulse transmission suprabank.orgfishersci.seuni.lu. Other neonicotinoids include Thiamethoxam , Nitenpyram , Acetamiprid , Dinotefuran , and Thiacloprid chembase.cn.

    Triazine herbicides are widely used cyclic compounds that inhibit photosynthesis in weeds. Key examples include Atrazine , Simazine , and Propazine fishersci.atuni.luuni.lusuprabank.orgwikipedia.orgresearchgate.netfishersci.sesuprabank.orgmt.comnih.govsuprabank.orgthieme-connect.defrontiersin.orgnih.gov. They are selective, systemic herbicides with both residual and foliar activity, blocking electron transport in photosystem II uni.lufishersci.semt.comfrontiersin.org.

    Triazole fungicides are another important group of cyclic agrochemicals. Propiconazole and Tebuconazole are examples of triazole fungicides that act as demethylation inhibiting (DMI) fungicides. They disrupt fungal cell membrane growth by inhibiting the 14-alpha demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis nih.govresearchgate.netnih.govrsc.orgnih.govfishersci.cabeilstein-journals.orgnih.gov.

    Beyond these major classes, various other cyclic heterocycles and their derivatives find applications in agrochemicals:

    Furan (B31954) derivatives are used as insecticides, fungicides, and nematocides, such as Furadan . Furan itself is an intermediate in the production of agrochemicals. Some furan derivatives also possess specific fungicide activity against phytopathogenic fungi fishersci.ie.

    Thiophene derivatives , characterized by a five-membered ring containing sulfur, are widely utilized as building blocks in various agrochemicals, including pesticides and antifungal agents thegoodscentscompany.comchembase.cn.

    Pyrrole (B145914) derivatives are a noteworthy family of bioactive molecules in agrochemical chemistry. Several natural products and commercial pesticides contain the pyrrole moiety, exhibiting a broad range of agrochemical activities, including insecticidal, fungicidal (e.g., Fludioxonil , Fenpiclonil ), and acaricidal (e.g., Chlorfenapyr ) properties biosynce.comnih.govresearchgate.netresearchgate.net.

    Interstellar Chemistry and Astrochemistry: Detection and Formation in Molecular Clouds

    The field of interstellar chemistry and astrochemistry investigates the molecular composition of the vast expanses between stars, including molecular clouds, and seeks to understand the formation and evolution of these molecules. To date, a diverse array of organic molecules, including various cyclic compounds, have been identified in the interstellar medium through astronomical spectroscopy frontiersin.orgwikipedia.orgresearchgate.netmit.edu. These detections are primarily based on the unique rotational fingerprints of molecules in microwave or radio frequencies wikipedia.org.

    Despite extensive research into the molecular inventory of interstellar space, direct detection or detailed formation pathways of 3',5'-Cyclic Cytidine (B196190) Monophosphate (cCMP) specifically in molecular clouds have not been widely reported in the current scientific literature. The detection of complex organic molecules in these extremely low-density and cold environments presents significant challenges, as it requires highly sensitive instrumentation and precise laboratory data for identification wikipedia.org. While simpler cyclic hydrocarbons and polycyclic aromatic hydrocarbons (PAHs) have been confirmed frontiersin.orgresearchgate.netmit.edunih.gov, the presence and formation mechanisms of more complex cyclic nucleotides like cCMP in such extraterrestrial environments remain an area requiring further investigation. The conditions in molecular clouds, characterized by low temperatures and pressures, make conventional gas-phase reactions between neutral species inefficient for the formation of highly complex molecules wikipedia.org.

    Synthetic Intermediates and Building Blocks in Organic Synthesis

    3',5'-Cyclic Cytidine Monophosphate (cCMP) serves as a valuable compound in organic synthesis, particularly within the realm of nucleoside and nucleotide chemistry. Its cyclic phosphate (B84403) structure makes it a unique target for synthesis and a versatile building block for developing related chemical entities.

    In organic synthesis, cCMP can be synthesized through various phosphorylation and cyclization reactions involving cytidine and phosphate precursors. The precise control over stereochemistry and regioselectivity is crucial in these syntheses due to the complex nature of the ribose sugar and the cyclic phosphate linkage.

    As a synthetic intermediate, cCMP is instrumental in the creation of its analogs and derivatives. For instance, Dibutyryl cyclic-CMP is a synthetic analog of cCMP that has been developed to enhance properties such as cell permeability, making it a more effective tool for research applications ontosight.ai. The synthesis of such derivatives highlights cCMP's importance as a foundational scaffold for medicinal chemistry and biochemical research. These modified cyclic nucleotides are then utilized to study the roles of the parent compound in various cellular processes, providing insights into its potential as a research probe or in the development of new therapeutic strategies (excluding human clinical data) ontosight.ai.

    Beyond the direct synthesis of cCMP and its analogs, the principles and methodologies employed in its synthesis contribute to the broader understanding of cyclic nucleotide chemistry. This knowledge is crucial for the design and synthesis of other cyclic compounds, including those with potential biological activities or industrial applications. The ability to precisely construct and modify such intricate cyclic structures underscores the sophisticated techniques employed in modern organic synthesis.

    Emerging Research Directions and Future Perspectives in Cyclic Compound Chemistry

    Development of Novel and Efficient Cyclization Methodologies

    The synthesis and modulation of cGMP levels are critical for both research and therapeutic applications. Recent advancements are focused on both enzymatic and chemical approaches to achieve greater efficiency and specificity.

    The primary route for cGMP synthesis in biological systems is the enzymatic conversion of guanosine triphosphate (GTP), a reaction catalyzed by the enzyme guanylate cyclase (GC). plos.orgnih.govfrontiersin.orgnih.gov This enzyme exists in two principal forms: a membrane-bound or particulate guanylate cyclase (pGC), which is activated by peptide hormones like atrial natriuretic peptide, and a soluble guanylate cyclase (sGC), which is a key receptor for nitric oxide (NO). nih.govnih.gov

    Recent research has led to the development of novel classes of pharmacological agents that modulate GC activity, representing an innovative methodology for controlling cGMP synthesis. These include:

    sGC Stimulators: These compounds, such as Riociguat and Vericiguat, work by sensitizing sGC to endogenous NO, thereby amplifying its signaling. mdpi.com They are particularly effective when NO bioavailability is present but insufficient.

    sGC Activators: This class of molecules, including Cinaciguat, can activate sGC independently of NO. nih.gov They target the enzyme when it is in an oxidized or heme-free state, which often occurs under conditions of oxidative stress, thus offering a therapeutic approach in disease states where the NO-sGC-cGMP pathway is impaired. nih.govnih.gov

    In the realm of chemical synthesis, research is geared towards the efficient production of cGMP analogs for research purposes. These analogs are instrumental in studying cGMP signaling pathways and identifying new binding targets. Innovations include scalable synthesis routes for thiophosphate and biotinylated analogs of related cyclic dinucleotides, which avoid the use of heavy metals or expensive starting materials. researchgate.net Furthermore, enzymatic synthesis using promiscuous cyclase enzymes is being explored as a method to generate a variety of cGMP analogs, including those with fluorescent tags for imaging applications. preprints.orgarxiv.orgyoutube.com

    Methodology TypeApproachKey FeaturesRepresentative Compounds/Techniques
    Enzymatic Modulation sGC StimulatorsSensitize sGC to nitric oxide (NO).Riociguat, Vericiguat
    sGC ActivatorsActivate sGC in an NO-independent manner, particularly in oxidative stress conditions.Cinaciguat, BAY 60-2770
    Chemical Synthesis Novel Analog SynthesisDevelopment of scalable, efficient routes for producing modified cGMP molecules for research.Thiophosphate analogs, Fluorescent cGAMP, H-phosphonate approach
    Chemo-enzymatic SynthesisUse of promiscuous enzymes to create diverse cGMP analogs.DncV cyclase for analog production

    Integration of Artificial Intelligence and Machine Learning in Cyclic GMP Design and Synthesis

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and the fundamental understanding of complex biological systems, including the cGMP signaling network. nih.govnih.gov These computational tools are being applied to design novel molecules, predict interactions, and model pathway dynamics, accelerating the pace of research.

    A significant application of ML is in modeling the intricate cGMP signaling pathway. Researchers have successfully modeled the network of the related bacterial second messenger, cyclic-di-GMP, as a machine learning classifier. plos.orgnih.gov This approach helps to understand how bacteria integrate multiple environmental signals to control behaviors like biofilm formation. Similar models, including graph deep learning frameworks, can be applied to the more complex mammalian cGMP pathways to analyze single-cell data and uncover novel pathway activations and interactions. biorxiv.org

    In the context of drug design, AI and ML are instrumental in the discovery of novel modulators of cGMP levels. Key applications include:

    Target Interaction Prediction: ML models can predict the binding affinity and interaction sites between small molecules and key proteins in the cGMP pathway, such as guanylate cyclases and phosphodiesterases (PDEs). frontiersin.orgresearchgate.net This is crucial for identifying promising drug candidates from vast chemical libraries through virtual screening. univie.ac.at

    De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties to act as GC stimulators or activators, or as selective PDE inhibitors. youtube.com These models learn the "language of chemistry" to build novel structures with desired biological activities.

    Kinase Activity Prediction: The downstream effects of cGMP are often mediated by cGMP-dependent protein kinases (PKGs). nih.gov Explainable AI models are being developed to predict kinase-substrate relationships based on protein sequences, helping to elucidate the specific targets of PKG and the ultimate functional outcomes of cGMP signaling. nih.govpreprints.org

    AI/ML Application AreaSpecific TaskRelevance to Cyclic GMP
    Signaling Pathway Analysis Network ModelingSimulating how cells process signals through the cGMP pathway to make decisions.
    Single-Cell Data AnalysisIdentifying novel pathway activations in response to stimuli using graph deep learning.
    Drug Discovery & Design Virtual ScreeningPredicting binding of potential drugs to guanylate cyclase or phosphodiesterases.
    Generative Molecular DesignCreating novel sGC modulators or PDE inhibitors with optimized properties.
    Downstream Effect Analysis Kinase-Substrate PredictionIdentifying the specific proteins phosphorylated by cGMP-dependent protein kinases (PKG).

    Exploration of Undiscovered Biological Functions and Mechanisms of Action (non-clinical)

    While the roles of cGMP in cardiovascular and nervous systems are well-documented, ongoing non-clinical research is uncovering its involvement in a much broader range of physiological and pathological processes. These studies are revealing novel mechanisms and functions that extend far beyond its classical signaling pathways.

    One of the most significant emerging areas is the role of cGMP in immunity and inflammation. The discovery of the cyclic GMP-AMP synthase (cGAS)-STING pathway has been pivotal. In this pathway, the presence of foreign or misplaced DNA in the cell's cytoplasm triggers cGAS to produce a variant, cyclic GMP-AMP (cGAMP), which in turn activates the STING protein to initiate a powerful innate immune response. elsevierpure.com This pathway is fundamental for antiviral and antibacterial defense. elsevierpure.com Beyond this, cGMP signaling is being implicated in modulating fibrosis and cell proliferation, with sGC stimulators showing potential to inhibit pathways like TGF-β that drive tissue fibrosis. mdpi.com

    Research in bacteriology has revealed that cGMP is not just a eukaryotic signaling molecule. In plant pathogens like Xanthomonas campestris, a cGMP-dependent signaling pathway has been identified that regulates the synthesis of another bacterial messenger, cyclic-di-GMP. embopress.org This intricate cascade ultimately controls the bacterium's virulence and its ability to form biofilms, demonstrating a direct link between cGMP and bacterial phytopathogenesis. embopress.org

    Further expanding its functional repertoire, cGMP has been found to play roles in:

    Metabolic Regulation: Studies on phosphodiesterase inhibitors suggest that modulating cGMP levels can impact insulin sensitivity and metabolic activity. elsevierpure.com

    Neurogenesis and Neuronal Guidance: In embryonic development, cGMP mediates the attractive guidance of apical dendrites toward the signaling molecule semaphorin-3A, a crucial step for establishing the correct polarization of pyramidal neurons. nih.gov

    Cellular Apoptosis: cGMP is recognized as a regulator of programmed cell death, adding another layer of control to cellular fate. nih.gov

    Biological AreaDiscovered Function / MechanismOrganism/System
    Innate Immunity cGAMP, produced by cGAS, activates the STING pathway to trigger antiviral and antibacterial responses.Mammalian Cells
    Bacterial Pathogenesis cGMP regulates the synthesis of cyclic-di-GMP, controlling virulence and biofilm formation.Xanthomonas campestris
    Tissue Fibrosis Activation of the cGMP pathway can inhibit pro-fibrotic signaling (e.g., TGF-β).Animal Models
    Neuronal Development Mediates the guidance of developing dendrites in the embryonic cortex.Mammalian Brain
    Metabolism Implicated in modulating insulin sensitivity and metabolic processes.General Physiology

    Advanced Applications in Smart Materials and Responsive Systems

    The unique ability of cGMP to be specifically synthesized in response to biological signals like nitric oxide makes it an attractive trigger molecule for the design of smart materials and responsive systems. This research area focuses on creating materials that can sense cGMP and change their properties, such as structure, solubility, or fluorescence, for applications in biosensing and controlled release.

    A primary focus has been the development of highly sensitive and specific biosensors for detecting cGMP. These sensors are crucial for studying the spatio-temporal dynamics of cGMP signaling in real-time. Novel approaches include:

    Genetically Encoded Biosensors: These are engineered proteins, often based on fluorescent proteins and cGMP-binding domains from proteins like PKG. Upon binding cGMP, the protein undergoes a conformational change that alters its fluorescence properties, for example, by changing the efficiency of Förster resonance energy transfer (FRET). These sensors can be expressed directly in cells to visualize cGMP dynamics.

    Electrochemical Sensors: These sensors utilize electrodes modified with cGMP-specific aptamers (short DNA or RNA sequences) or enzymes. Binding of cGMP to the electrode surface leads to a measurable change in electrical signal, allowing for quantitative detection.

    Beyond sensing, cGMP is being explored as a trigger for "smart" drug delivery systems. The concept involves encapsulating a therapeutic agent within a material, such as a hydrogel or nanoparticle, that is designed to disassemble or release its cargo in the presence of high local concentrations of cGMP. For instance, a hydrogel could be cross-linked with a cGMP-cleavable linker. In a tissue microenvironment where NO and cGMP production is elevated (e.g., in certain inflammatory conditions), the hydrogel would degrade and release its therapeutic payload precisely where it is needed.

    Application AreaSystem TypePrinciple of OperationPotential Use
    Biosensing FRET-based genetically encoded sensorscGMP binding induces a conformational change in a fusion protein, altering fluorescence.Real-time imaging of cGMP levels in living cells.
    Electrochemical aptasensorscGMP binding to an aptamer on an electrode surface changes the electrical properties.Quantitative measurement of cGMP in biological samples.
    Responsive Systems cGMP-responsive hydrogelsHydrogel cross-links are cleaved by cGMP or a cGMP-activated enzyme, leading to degradation.Targeted drug delivery to sites of high cGMP production.
    Nanoparticle drug carriersNanoparticles are functionalized with "gatekeeper" molecules that are removed upon cGMP binding.Controlled release of therapeutics in response to NO/cGMP signals.

    Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

    The future of cGMP research lies at the convergence of multiple scientific disciplines. The complex challenges in understanding and manipulating the cGMP pathway demand a collaborative approach that integrates the precision of synthetic chemistry, the complexity of cell biology, and the innovation of materials science.

    Chemistry and Biology: The synergy between chemists and biologists is essential for developing next-generation molecular probes and therapeutics.

    Chemical Biology Tools: Synthetic chemists design and create novel cGMP analogs, photoswitchable ligands, and caged compounds. These tools allow biologists to control cGMP signaling with unprecedented spatial and temporal precision. For example, a "caged" cGMP analog is biologically inactive until it is exposed to a specific wavelength of light, allowing researchers to release the signaling molecule at a precise location within a cell and observe the immediate downstream effects.

    Structure-Based Drug Design: Structural biologists determine the high-resolution atomic structures of key proteins in the cGMP pathway, such as guanylate cyclases, phosphodiesterases, and protein kinases. This structural information is then used by medicinal chemists, often aided by computational modeling, to design highly potent and selective drugs that fit perfectly into the protein's active site.

    Biology and Materials Science: The interface between biology and materials science is generating novel platforms for diagnostics and regenerative medicine.

    Advanced Biosensors: Materials scientists, using principles from biology, are developing new nanomaterials (e.g., gold nanoparticles, quantum dots, carbon nanotubes) to create ultra-sensitive biosensors for cGMP. These materials can be functionalized with cGMP-binding proteins or aptamers, combining the specificity of biological recognition with the unique optical or electrical properties of the nanomaterial.

    Biocompatible Scaffolds: In tissue engineering, materials scientists are creating biocompatible scaffolds that can promote tissue regeneration. By incorporating systems that respond to the NO/cGMP pathway, these scaffolds could, for example, promote vascularization (blood vessel growth) by responding to cellular signals, thereby improving the integration and survival of engineered tissues.

    This interdisciplinary fusion is creating a powerful research ecosystem where fundamental discoveries in one field directly enable breakthroughs in another, driving forward our ability to understand and therapeutically target the vital cGMP signaling pathway.

    Q & A

    Q. What key considerations should guide experimental design for cyclical composite phenomena?

    Methodological Answer:

    • Define temporal dynamics (e.g., periodicity, phase shifts) and spatial interactions early in the design phase .
    • Incorporate control variables to isolate cyclical effects from external noise (e.g., seasonal trends, economic cycles) .
    • Use validation methods like cross-sectional sampling or time-series bootstrapping to ensure robustness .
    • Reference frameworks such as the CASP checklist for qualitative rigor in data collection .

    How can researchers formulate a focused research question for cyclical composite studies?

    Methodological Answer:

    • Base questions on literature gaps identified via systematic reviews (e.g., unexplored interactions between cyclical variables) .
    • Ensure specificity: Instead of "How do cycles affect outcomes?" ask "How do temperature cycles (20–40°C, 24-hour intervals) influence composite material degradation in humid environments?" .
    • Align with principles of complexity (e.g., requiring synthesis of multi-source data) and feasibility (e.g., resource constraints for longitudinal studies) .

    Q. What methodologies ensure reproducibility in cyclical composite research?

    Methodological Answer:

    • Document protocols using guidelines like COSMOS-E for observational studies, including raw data formats and preprocessing steps .
    • Share code and datasets via repositories (e.g., Zenodo) with version control .
    • Replicate results across independent cohorts or simulation environments (e.g., Monte Carlo methods for stochastic cycles) .

    Advanced Research Questions

    Q. How can contradictions in cyclical composite data across studies be resolved?

    Methodological Answer:

    • Conduct meta-analyses with subgroup stratification (e.g., separating industrial vs. natural cycles) to identify confounding variables .
    • Apply sensitivity analysis to test robustness against measurement errors or sampling biases .
    • Use meta-regression to explore contextual factors (e.g., geographic location, experimental scale) that may explain discrepancies .

    Q. What statistical frameworks effectively analyze nonlinear trends in cyclical composites?

    Methodological Answer:

    • Employ Fourier transforms for frequency-domain analysis of periodic signals .
    • Combine wavelet analysis with machine learning (e.g., LSTM networks) to capture non-stationary patterns .
    • Validate models using holdout datasets and metrics like RMSE or AUC-ROC for predictive accuracy .

    Q. How can heterogeneous data sources (e.g., sensor arrays, surveys) be integrated in cyclical composite analysis?

    Methodological Answer:

    • Harmonize data using normalization techniques (e.g., z-scores for sensor data, thematic coding for qualitative inputs) .
    • Apply mixed-effects models to account for variability across sources .
    • Use cross-validation (e.g., k-fold) to assess generalizability of findings .

    Q. What strategies address missing or incomplete cyclical data in longitudinal studies?

    Methodological Answer:

    • Implement multiple imputation (e.g., MICE algorithm) with sensitivity testing to gauge imputation impact .
    • Leverage Bayesian hierarchical models to infer missing values based on prior distributions .
    • Document gaps transparently using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

    Methodological Best Practices

    Q. How should cyclical composite research balance open-access transparency with proprietary data constraints?

    Methodological Answer:

    • Use synthetic datasets for public sharing, generated via generative adversarial networks (GANs) that mimic original data distributions .
    • Adhere to ethical guidelines (e.g., GDPR anonymization) and obtain explicit consent for data reuse .
    • Publish detailed metadata schemas to enhance interoperability without exposing sensitive details .

    Q. What visualization tools enhance interpretability of cyclical composite findings?

    Methodological Answer:

    • Use heatmaps to display phase synchrony across variables or Sankey diagrams for transition probabilities between cycle states .
    • Interactive dashboards (e.g., Plotly, Tableau) allow users to filter by cycle length or amplitude .
    • Follow Tufte’s principles of minimal ink-to-data ratios to avoid visual clutter .

    Q. How can researchers iteratively refine hypotheses in cyclical composite studies?

    Methodological Answer:

    • Adopt the research cycle framework: hypothesize → test → analyze → publish → repeat .
    • Use adaptive sampling (e.g., Bayesian optimization) to prioritize data collection in understudied cycle phases .
    • Pre-register iterative designs on platforms like OSF to maintain transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.